PI-273
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-3-11-8(2)24-15(12(11)13(18)21)20-16(23)19-14(22)9-4-6-10(17)7-5-9/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIERMBQDBLFAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of PI-273: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PI-273 is a novel small-molecule inhibitor that demonstrates significant potential in oncology research, particularly in the context of breast cancer. It is the first identified reversible and specific inhibitor of phosphatidylinositol 4-kinase type II alpha (PI4KIIα), a key enzyme in cellular signaling and trafficking pathways.[1][2][3][4][5] Unlike many kinase inhibitors that compete with ATP, this compound exhibits a substrate-competitive mechanism, binding to the phosphatidylinositol (PI) substrate pocket.[1][3][6] This specific inhibition of PI4KIIα disrupts downstream signaling, most notably the AKT pathway, leading to anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells.[1][5][6] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism: Specific Inhibition of PI4KIIα
This compound, chemically known as 2-(3-(4-chlorobenzoyl)thioureido)-4-ethyl-5-methylthiophene-3-carboxamide, was identified through docking-based and ligand-based virtual screening as a potent inhibitor of PI4KIIα.[1][2] The primary molecular target of this compound is the alpha isoform of phosphatidylinositol 4-kinase type II.
Substrate-Competitive and Reversible Inhibition
Kinetic analysis has revealed that this compound is a reversible and competitive inhibitor with respect to the substrate phosphatidylinositol (PI).[1][3][6] This is a significant distinction from the majority of kinase inhibitors, which are ATP-competitive. The substrate-competitive nature of this compound suggests a higher degree of selectivity for PI4KIIα over other kinases.[3] Double-reciprocal Lineweaver-Burk plots demonstrate that this compound is a purely competitive inhibitor towards PI and an uncompetitive inhibitor towards ATP.[1][6] This indicates that this compound binds to the PI-binding pocket of the enzyme, thereby preventing the phosphorylation of PI to phosphatidylinositol 4-phosphate (PI4P).[1][6] The interaction is reversible, as demonstrated by surface plasmon resonance (SPR) and thermal shift assays.[1]
Signaling Pathway and Downstream Effects
The inhibition of PI4KIIα by this compound initiates a cascade of downstream cellular events. By blocking the production of PI4P, this compound effectively disrupts the phosphoinositide signaling pathway.
Reduction of PI4P and Inhibition of AKT Signaling
The direct consequence of PI4KIIα inhibition is a dose- and time-dependent reduction in intracellular levels of PI4P.[1] PI4P is a crucial precursor for the synthesis of other important signaling lipids, such as phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) and phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).[3] The disruption of this lipid signaling cascade leads to the suppression of the AKT signaling pathway.[1][5] Western blot analyses have shown that treatment with this compound leads to a significant decrease in the phosphorylation of AKT (p-AKT) in a dose-dependent manner in wild-type breast cancer cells, but not in PI4KIIα knockout cells, confirming the on-target effect of the inhibitor.[1]
Cellular Consequences
The suppression of the PI4KIIα-AKT signaling axis by this compound culminates in several anti-cancer effects:
-
Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of various breast cancer cell lines.[1][3]
-
Cell Cycle Arrest: Treatment with this compound induces cell cycle arrest at the G2-M phase in breast cancer cells.[4][5][6]
-
Induction of Apoptosis: this compound promotes programmed cell death in breast cancer cells.[4][5][6]
-
Suppression of Colony-Forming Ability: The inhibitor reduces the ability of cancer cells to form colonies, indicating a long-term anti-proliferative effect.[1][6]
Quantitative Data
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (μM) |
| PI4KIIα | 0.47 [1][2][4][5] |
| PI4KIIβ | >10[1] |
| PI4KIIIα | >10[1] |
| PI4KIIIβ | >10[1] |
| PI3Kα | >10[1] |
| PI3Kβ | 4.98[1] |
| PI3Kγ | >10[1] |
| PI3Kδ | >10[1] |
| AKT1 | >10[1] |
| AKT2 | >10[1] |
| AKT3 | >10[1] |
Data from biochemical assays.[1]
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line (Ras status) | IC50 (μM) |
| MCF-7 (wild-type) | 3.5[3] |
| T-47D (wild-type) | 3.1[3] |
| SK-BR-3 (wild-type) | 2.3[3] |
| BT-474 (wild-type) | 2.1[3] |
| MDA-MB-468 (wild-type) | 3.9[3] |
| Ras-mutant cell lines | >10[3] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Administration Route | Dose (mg/kg) | Half-life (hours) | Absolute Bioavailability |
| Intravenous | 0.5 | 0.411[3][5] | - |
| Intragastric | 1.5 | 1.321[3][5] | 5.1%[3][5] |
Experimental Protocols
The characterization of this compound's mechanism of action involved several key experimental methodologies.
Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Principle: The assay measures the luminescence generated from the conversion of ADP to ATP, which is then used in a luciferase reaction.
-
Protocol Outline:
-
Recombinant PI4KIIα enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by adding the substrates, PI and ATP.
-
After incubation, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader, and IC50 values are calculated.
-
Direct Binding Assays
SPR is used to measure the direct binding kinetics of this compound to PI4KIIα in real-time.
-
Principle: Changes in the refractive index at the surface of a sensor chip are measured as the analyte (this compound) flows over the immobilized ligand (PI4KIIα).
-
Protocol Outline:
-
Recombinant PI4KIIα is immobilized on a sensor chip.
-
A series of concentrations of this compound are injected over the chip surface.
-
The association and dissociation of this compound are monitored in real-time to determine the on-rate (ka) and off-rate (kd).
-
The equilibrium dissociation constant (KD) is calculated from these rates.
-
CETSA is employed to confirm the direct binding of this compound to PI4KIIα in a cellular context.
-
Principle: The binding of a ligand to its target protein increases the thermal stability of the protein.
-
Protocol Outline:
-
Intact cells or cell lysates are treated with this compound or a vehicle control.
-
The samples are heated to a range of temperatures.
-
After cooling, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble PI4KIIα remaining at each temperature is quantified by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of PI4KIIα.[1]
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors that can be treated with the test compound.
-
Protocol Outline:
-
MCF-7 human breast cancer cells are subcutaneously injected into BALB/c nude mice.[1][3]
-
Once tumors are established, mice are treated with this compound (e.g., 25 mg/kg/day via intraperitoneal injection) or a vehicle control.[3][5]
-
Tumor volume and body weight are monitored regularly throughout the treatment period.[1][3]
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for p-AKT levels).[1]
-
Conclusion
This compound represents a significant advancement in the development of selective kinase inhibitors. Its unique substrate-competitive mechanism of action against PI4KIIα provides a high degree of specificity, leading to the targeted disruption of the AKT signaling pathway and potent anti-cancer effects in preclinical models of breast cancer. The detailed understanding of its mechanism, supported by robust quantitative data and well-defined experimental validation, establishes this compound as a valuable tool for further research into the role of PI4KIIα in cancer and as a promising lead compound for the development of novel cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
The PI-273 Compound: A Deep Dive into its Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-273 is a novel small-molecule inhibitor that has garnered significant attention in the field of cancer research. Identified as a first-in-class, reversible, and specific inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα), this compound demonstrates a unique substrate-competitive mechanism of action.[1][2] This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of this compound. It details the compound's inhibitory effects on cancer cell proliferation, its role in cell cycle arrest and apoptosis, and its impact on key signaling pathways. Furthermore, this document outlines the experimental methodologies employed in its characterization and presents quantitative data in a clear, tabular format for ease of reference.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 2-(3-(4-chlorobenzoyl)thioureido)-4-ethyl-5-methylthiophene-3-carboxamide, is a structurally distinct compound identified through virtual screening techniques.[1][3] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-(3-(4-chlorobenzoyl)thioureido)-4-ethyl-5-methylthiophene-3-carboxamide | [1] |
| CAS Number | 925069-34-7 | [4] |
| Molecular Formula | C16H16ClN3O2S2 | [4] |
| Molecular Weight | 381.9 g/mol | [4] |
| Solubility | Soluble in DMSO (6 mg/mL, 15.71 mM); Insoluble in water and ethanol | [4] |
Mechanism of Action and Biological Activity
This compound functions as a potent and selective inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα), an enzyme crucial for the production of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid.[5][6] Unlike many kinase inhibitors that target the ATP-binding site, this compound exhibits a reversible and substrate-competitive mechanism, binding to the phosphatidylinositol (PI) substrate pocket.[1][2] This specificity contributes to its targeted effects and potentially lower off-target toxicities.
The primary biological consequence of PI4KIIα inhibition by this compound is the suppression of cancer cell growth and proliferation.[5] This is achieved through the induction of cell cycle arrest at the G2-M phase and the triggering of apoptosis.[2][5]
In Vitro Activity
This compound has demonstrated significant anti-proliferative activity against a panel of breast cancer cell lines, particularly those with wild-type Ras.[2][5]
| Cell Line | IC50 (μM) for Cell Proliferation Inhibition (72h) | Reference |
| MCF-7 | 3.5 | [2] |
| T-47D | 3.1 | [2] |
| SK-BR-3 | 2.3 | [2] |
| BT-474 | 2.1 | [2] |
| MDA-MB-468 | 3.9 | [2] |
| MDA-MB-231 | >10 | [2][3] |
| SUM159PT | >10 | [3] |
| Hs 578T | >10 | [3] |
In Vivo Activity and Pharmacokinetics
In preclinical xenograft models using MCF-7 cells, intraperitoneal administration of this compound (25 mg/kg/day for 15 days) resulted in a profound suppression of tumor volume and weight.[2][5] Pharmacokinetic studies in Sprague-Dawley rats have provided initial insights into its in vivo behavior.
| Parameter | Route of Administration | Value | Reference |
| Half-life (t½) | Intravenous (0.5 mg/kg) | 0.411 hours | [2][5] |
| Intragastric (1.5 mg/kg) | 1.321 hours | [2][5] | |
| Absolute Bioavailability | - | 5.1% | [2][5] |
Signaling Pathway Modulation
The anti-cancer effects of this compound are mediated through its modulation of critical cellular signaling pathways. By inhibiting PI4KIIα, this compound disrupts the production of PI4P, which in turn affects downstream signaling cascades, most notably the AKT pathway.[5][7]
Inhibition of the PI4KIIα-AKT Signaling Pathway
Treatment of breast cancer cells with this compound leads to a dose- and time-dependent suppression of the AKT signaling pathway.[5] This is a crucial anti-tumorigenic effect, as the AKT pathway is a central regulator of cell survival, growth, and proliferation.
Caption: this compound inhibits PI4KIIα, leading to reduced PI4P levels and suppression of the pro-survival AKT signaling pathway.
Experimental Protocols
The characterization of this compound has involved a range of standard and specialized biochemical and cell biology techniques.
Virtual Screening for Inhibitor Identification
The discovery of this compound was facilitated by a virtual screening strategy. A 3D ligand similarity search was performed on a compound database using a known PI-substituted compound as the query molecule. The resulting candidates were then docked into the PI4KIIα protein pocket. Compounds were selected for further experimental validation based on their G-score and structural clustering.[1][7]
Caption: Workflow for the virtual screening process that led to the identification of this compound.
Kinase Activity Assay
The inhibitory activity of this compound against PI4KIIα and other kinases was determined using in vitro kinase assays. The IC50 values were calculated from the dose-response curves of enzyme inhibition.[7]
Cell Viability Assay
The anti-proliferative effects of this compound on cancer cell lines were assessed using the WST-8 assay. Cells were treated with varying concentrations of this compound for 72 hours, and cell viability was measured spectrophotometrically.[3]
Cell Cycle Analysis
To determine the effect of this compound on the cell cycle, breast cancer cells were treated with the compound for 48 hours. The cells were then fixed, stained with propidium (B1200493) iodide (PI), and analyzed by flow cytometry to quantify the percentage of cells in each phase of the cell cycle.[3]
Apoptosis Assay
The induction of apoptosis by this compound was evaluated by flow cytometry using Annexin V and PI staining. Cells were treated with this compound for 48 hours before staining and analysis.[2][8]
Western Blot Analysis
To investigate the impact of this compound on signaling pathways, MCF-7 cells were treated with the compound for 3 days, followed by stimulation with EGF. Cell lysates were then subjected to SDS-PAGE and Western blotting to detect the phosphorylation status and total protein levels of key signaling molecules like AKT.[3][7]
Mouse Xenograft Experiments
The in vivo efficacy of this compound was evaluated in a mouse xenograft model. MCF-7 cells were implanted into nude mice. Once tumors were established, the mice were treated with this compound via intraperitoneal injection, and tumor growth was monitored over time.[2][5]
Selectivity Profile
This compound exhibits a high degree of selectivity for PI4KIIα over other related kinases, which is a desirable characteristic for a therapeutic agent.
| Kinase | IC50 (μM) | Reference |
| PI4KIIα | 0.47 | [4][7] |
| PI4KIIβ | >10 | [7] |
| PI4KIIIα | >10 | [7] |
| PI4KIIIβ | >10 | [7] |
| PI3Kα | >10 | [7] |
| PI3Kβ | 4.8 | [7] |
| PI3Kδ | >10 | [7] |
| PI3Kγ | >10 | [7] |
| AKT1 | >10 | [7] |
| AKT2 | >10 | [7] |
| AKT3 | >10 | [7] |
Conclusion
This compound is a promising, specific, and substrate-competitive inhibitor of PI4KIIα with demonstrated anti-cancer activity in vitro and in vivo. Its ability to induce cell cycle arrest and apoptosis, coupled with its targeted suppression of the AKT signaling pathway, underscores its potential as a therapeutic agent for breast cancer and potentially other malignancies. The detailed experimental protocols and comprehensive data presented in this guide provide a solid foundation for further research and development of this compound and other PI4KIIα inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
The Role of Phosphatidylinositol 4-Kinase Type II Alpha (PI4KIIα) in Breast Cancer Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase type II alpha (PI4KIIα), an enzyme responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), is emerging as a significant regulator in oncogenic processes.[1] While historically studied for its role in membrane trafficking within the Golgi apparatus and endosomes, recent evidence has firmly implicated PI4KIIα in the signaling networks that drive breast cancer progression.[2][3] Its overexpression has been noted in various cancer types, including breast cancer, where it influences tumor growth, angiogenesis, and therapeutic resistance.[4][5] This technical guide provides an in-depth examination of the signaling pathways modulated by PI4KIIα in breast cancer, summarizes key quantitative data, details relevant experimental protocols, and outlines its potential as a therapeutic target.
PI4KIIα in Core Breast Cancer Signaling Pathways
PI4KIIα is not a solitary actor but rather a crucial node integrated into several major signaling cascades that are frequently dysregulated in breast cancer. Its activity impacts cell proliferation, survival, and metastasis by modulating the function of key oncogenic drivers like AKT, EGFR, and HER2.
The PI3K/AKT Signaling Axis
The PI3K/AKT pathway is one of the most frequently activated signaling routes in breast cancer, governing cell survival, proliferation, and growth.[6][7] PI4KIIα plays a critical role in sustaining AKT activation. The canonical pathway involves the generation of PI(3,4,5)P3 by PI3K, which recruits and activates AKT. PI4KIIα contributes to this axis by ensuring the availability of the PI(4,5)P2 substrate required for PI3K activity.[7]
However, the influence of PI4KIIα on AKT signaling is more intricate than just substrate provision. Studies have shown that PI4KIIα specifically influences AKT activity and that its depletion impairs anti-apoptotic Akt signaling.[2][3][4] The knockdown of PI4KIIα has been shown to reduce AKT phosphorylation, which is a hallmark of its activation.[8] This effect appears to be an indirect consequence of PI4KIIα's role in regulating endosomal trafficking of signaling receptors that lie upstream of PI3K/AKT.[3] For instance, by controlling the degradation and signaling of receptors like EGFR, PI4KIIα indirectly modulates the intensity and duration of AKT activation.[4]
Regulation of EGFR/HER2 Signaling
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key drivers in many breast cancers.[4] PI4KIIα has been identified as a novel regulator of these pathways.[2][8] Research indicates a strong positive correlation between the expression of PI4KIIα and EGFR in human breast cancer tissues.[2]
The mechanism involves the regulation of EGFR degradation. Knockdown of PI4KIIα leads to a reduction in EGFR protein levels by promoting its ligand-independent degradation.[2][4] This suggests that PI4KIIα stabilizes EGFR, possibly by influencing its endosomal trafficking and preventing its delivery to lysosomes for degradation. By maintaining EGFR levels, PI4KIIα ensures sustained downstream signaling through pathways like PI3K/AKT and ERK/MAPK, thereby promoting tumor cell survival and proliferation.[4][8] Consequently, the dual inhibition of PI4KIIα and EGFR has been proposed as a novel strategy to combat EGFR-dependent tumors, as PI4KIIα knockdown can enhance the efficacy of EGFR inhibitors like Iressa (gefitinib) and AG1478.[2][4]
Therapeutic Targeting of PI4KIIα
The integral role of PI4KIIα in sustaining oncogenic signaling makes it an attractive target for therapeutic intervention. The development of specific inhibitors is a key area of research aimed at disrupting its pro-tumorigenic functions.
The Small Molecule Inhibitor PI-273
This compound is the first-in-class, substrate-competitive, and specific small-molecule inhibitor of PI4KIIα.[8] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound competes with the phosphatidylinositol (PI) substrate, providing a high degree of selectivity for PI4KIIα over other PI kinases.
Treatment of breast cancer cells with this compound has been shown to:
-
Inhibit Cell Proliferation: It effectively reduces the viability of breast cancer cells, such as the ER-positive MCF-7 line.[8]
-
Induce Cell Cycle Arrest: The inhibitor blocks cells in the G2/M phase of the cell cycle.[8][9]
-
Promote Apoptosis: this compound treatment leads to programmed cell death.[8]
-
Suppress AKT Signaling: Consistent with the role of PI4KIIα, this compound reduces the phosphorylation and activation of AKT.[8][10]
-
Inhibit Tumor Growth In Vivo: In xenograft models, this compound significantly inhibited the growth of breast tumors without notable toxicity.[8][9]
The specificity of this compound is highlighted by the observation that its anti-proliferative effects are significantly diminished in PI4KIIα knockout MCF-7 cells, confirming that its primary target is indeed PI4KIIα.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on PI4KIIα and its inhibitor, this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µmol/L) |
|---|---|
| PI4KIIα | 0.47 |
| PI4KIIβ | > 50 |
| PI4KIIIα | > 50 |
| PI4KIIIβ | > 50 |
| PI3Kα | > 50 |
| PI3Kδ | > 50 |
| PI3Kβ | 16.2 |
| PI3Kγ | > 50 |
| AKT1 | > 50 |
| AKT2 | > 50 |
| AKT3 | > 50 |
Data sourced from Li et al., Cancer Research, 2017.[8]
Table 2: Effect of PI4KIIα Inhibition/Knockdown on Breast Cancer Cell Viability
| Cell Line | Treatment | Effect | Reference |
|---|---|---|---|
| MCF-7 | This compound (1 µmol/L) | Reduced cell viability | [8] |
| MCF-7 | PI4KIIα Knockout | Reduced anti-proliferative effect of this compound | [8][10] |
| MCF-7 | PI4KIIα siRNA + AG1478 (5 µmol/L) | Enhanced inhibition of cell viability compared to single treatment | [2] |
| MDA-MB-231 | PI4KIIα siRNA + AG1478 (5 µmol/L) | Enhanced inhibition of cell viability compared to single treatment | [2] |
| Primary Breast Cancer Cells | PI4KIIα siRNA + AG1478 (5 µmol/L) | Enhanced inhibition of cell viability |[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of PI4KIIα function. Below are generalized protocols for key experiments cited in the literature.
PI4KIIα Kinase Activity Assay (ADP-Glo™ Based)
This non-isotopic assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11][12]
Protocol:
-
Enzyme Preparation: Immunopurify HA-tagged PI4KIIα from transfected cell lysates using anti-HA magnetic beads.
-
Reaction Setup: In a 96-well plate, combine PI4KIIα-bound beads with a kinase assay buffer containing the substrate (e.g., 800 µM Phosphatidylinositol).
-
Inhibitor Treatment (Optional): Pre-incubate the enzyme with the inhibitor (e.g., this compound) or DMSO vehicle control for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 100 µM final concentration). Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated into ATP. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of proteins in PI4KIIα-related pathways.[10]
Protocol:
-
Cell Treatment: Culture breast cancer cells (e.g., MCF-7) and treat with siRNA targeting PI4KIIα, a specific inhibitor (this compound), or appropriate controls (scrambled siRNA, DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-PI4KIIα, anti-p-AKT (Ser473), anti-total AKT, anti-EGFR, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Cell Viability Assay (MTT or WST-1)
This colorimetric assay quantifies cell proliferation and metabolic activity, serving as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of an inhibitor (e.g., this compound) or with a specific siRNA. Include vehicle (DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
PI4KIIα is a multifaceted regulator of breast cancer signaling, critically supporting the oncogenic PI3K/AKT and EGFR/HER2 pathways. Its role extends beyond simple lipid phosphorylation to the complex control of protein trafficking and stability, which in turn sustains the signaling cascades that drive cell proliferation and survival. The development of specific inhibitors like this compound has validated PI4KIIα as a promising therapeutic target.[8] Future research focusing on the clinical translation of PI4KIIα inhibitors, either as monotherapies or in combination with existing targeted agents, holds significant potential for improving outcomes for patients with breast cancer.
References
- 1. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The phosphatidyl inositol 3-kinase/AKT signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid kinases PIP5Ks and PIP4Ks: potential drug targets for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Target Specificity and Selectivity Profile of PI-273: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity profile of PI-273, a first-in-class, substrate-competitive small-molecule inhibitor of Phosphatidylinositol 4-kinase IIα (PI4KIIα). The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent and as a tool for studying PI4KIIα-mediated cellular processes.
Core Target and Mechanism of Action
This compound has been identified as a potent and specific inhibitor of PI4KIIα.[1][2][3] It exhibits its inhibitory effect through a reversible and substrate-competitive mechanism with respect to phosphatidylinositol (PI).[1][4][5] This is a noteworthy characteristic, as many kinase inhibitors are ATP-competitive.[4][6] The mode of action for this compound is uncompetitive with respect to ATP.[5] Kinetic analyses have demonstrated that this compound directly binds to PI4KIIα.[1][4][5] This direct interaction has been confirmed through surface plasmon resonance (SPR) and thermal shift assays.[1][4][5]
Quantitative Selectivity Profile
The selectivity of a small molecule inhibitor is a critical parameter in drug development, as it can influence both efficacy and toxicity. This compound has been profiled against a panel of related lipid kinases to determine its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases.
| Kinase Target | IC50 (µM) |
| PI4KIIα | 0.47 |
| PI4KIIβ | > 50 |
| PI4KIIIα | > 50 |
| PI4KIIIβ | > 50 |
| PI3Kα | > 50 |
| PI3Kβ | > 50 |
| PI3Kγ | > 50 |
| PI3Kδ | > 50 |
| AKT1 | > 50 |
| AKT2 | > 50 |
| AKT3 | > 50 |
Data compiled from Cancer Research (2017) 77 (22): 6253–6266.[4][7][8]
The data clearly demonstrates that this compound is highly selective for PI4KIIα, with negligible activity against other tested PI4K isoforms, PI3K isoforms, and AKT kinases at concentrations up to 50 µM.[4][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's target specificity and selectivity.
In Vitro Kinase Activity Assay
This assay was employed to determine the IC50 values of this compound against a panel of kinases.
-
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, which is then converted to a luminescent signal.
-
Protocol:
-
Recombinant kinases (PI4KIIα, PI4KIIβ, PI4KIIIα, PI4KIIIβ, PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, AKT1, AKT2, and AKT3) were incubated with varying concentrations of this compound in a reaction buffer.
-
The kinase reaction was initiated by the addition of a mixture of ATP and the appropriate lipid substrate (e.g., phosphatidylinositol for PI4Ks).
-
The reaction was allowed to proceed at room temperature for a defined period.
-
The reaction was stopped, and the amount of ADP produced was quantified using a commercial ADP-Glo™ Kinase Assay kit.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[9]
-
Surface Plasmon Resonance (SPR) Binding Assay
SPR was used to confirm the direct binding of this compound to PI4KIIα.[4]
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as an analyte flows over and binds to a ligand immobilized on the chip.
-
Protocol:
-
Recombinant PI4KIIα was immobilized on a CM5 sensor chip.
-
A series of dilutions of this compound in a suitable running buffer were prepared.[7]
-
The this compound solutions were injected over the sensor chip surface at a constant flow rate.
-
The association and dissociation of this compound were monitored in real-time by measuring the change in the SPR signal (response units).
-
The binding kinetics (kon and koff) and affinity (KD) were determined by fitting the sensorgram data to a suitable binding model.[10]
-
Cellular Thermal Shift Assay (CETSA)
CETSA was performed to verify the engagement of this compound with PI4KIIα in a cellular context.[4]
-
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures in the presence and absence of the ligand.
-
Protocol:
-
Intact cells (e.g., MCF-7) were treated with either this compound or a vehicle control.
-
The treated cells were harvested, lysed, and the cell lysates were subjected to a temperature gradient.
-
The heated lysates were then centrifuged to separate aggregated proteins from the soluble fraction.
-
The amount of soluble PI4KIIα in the supernatant at each temperature was quantified by Western blotting.
-
A melting curve was generated by plotting the amount of soluble PI4KIIα as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7][10]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the action and characterization of this compound.
Caption: this compound inhibits PI4KIIα, blocking PI4P production and subsequent AKT signaling.
Caption: this compound competitively inhibits the binding of the substrate PI to PI4KIIα.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Conclusion
This compound is a highly specific and selective inhibitor of PI4KIIα, acting through a substrate-competitive mechanism. Its favorable selectivity profile, coupled with its demonstrated ability to engage its target in a cellular context and modulate downstream signaling, makes it a valuable tool for both basic research into the function of PI4KIIα and for further investigation as a potential therapeutic agent, particularly in oncology.[1][11] The detailed experimental protocols provided in this guide offer a foundation for the replication and extension of these findings.
References
- 1. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Why care about PI4-Kinase? - Echelon Biosciences [echelon-inc.com]
foundational research on phosphatidylinositol 4-kinase inhibitors
An In-depth Technical Guide to Foundational Research on Phosphatidylinositol 4-Kinase (PI4K) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the foundational research on phosphatidylinositol 4-kinase (PI4K) inhibitors, covering their mechanism of action, therapeutic applications, and the experimental methodologies used in their evaluation.
Introduction to Phosphatidylinositol 4-Kinases (PI4Ks)
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling, membrane trafficking, and cytoskeletal organization.[1][2] These enzymes catalyze the phosphorylation of phosphatidylinositol (PI) at the D-4 position of the inositol (B14025) ring, which generates the signaling lipid phosphatidylinositol 4-phosphate (PI4P).[1][2] PI4P is not only a key signaling molecule in its own right, defining the membranes of the Golgi and trans-Golgi network (TGN), but it also serves as the primary precursor for the synthesis of other critical phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2][3][4][5]
The PI4K family is categorized into two main classes based on their structure and sensitivity to inhibitors:[1][4][6]
-
Type II PI4Ks (PI4KIIα and PI4KIIβ): These are integral membrane proteins. PI4KIIα is the most abundant isoform and is constitutively membrane-bound, playing diverse roles in processes like autophagy and signal transduction.[4]
-
Type III PI4Ks (PI4KIIIα and PI4KIIIβ): These are soluble enzymes that are structurally related to the well-studied PI3-kinases and are sensitive to inhibitors like wortmannin.[7] They are recruited to specific cellular membranes to generate localized pools of PI4P.
Given their central role in cellular physiology, the dysregulation of PI4K activity is implicated in numerous diseases, making them significant targets for therapeutic intervention.[5][8]
Mechanism of Action of PI4K Inhibitors
PI4K inhibitors are typically small molecules designed to reduce the enzymatic production of PI4P.[2] The primary mechanism involves the inhibitor binding to the PI4K enzyme, thereby preventing the phosphorylation of its substrate, PI.[1] This leads to a reduction in cellular PI4P levels, which in turn disrupts the downstream signaling pathways and cellular processes that depend on this lipid messenger.[1][2]
Inhibitors can bind to the enzyme in several ways:
-
ATP-Competitive Inhibition: Many inhibitors are designed to occupy the ATP-binding pocket in the kinase domain, preventing the transfer of the phosphate (B84403) group to PI.[9][10]
-
Substrate-Competitive Inhibition: Some compounds may interfere with the binding of the lipid substrate, phosphatidylinositol.[9]
-
Allosteric Inhibition: Inhibitors can also bind to sites other than the active site (allosteric sites), inducing a conformational change in the enzyme that reduces its catalytic activity.[2]
The specificity of an inhibitor for a particular PI4K isoform is a critical factor that determines its biological effects and therapeutic potential.[1]
Therapeutic Applications
The disruption of PI4P-dependent processes by PI4K inhibitors has shown significant therapeutic promise in a wide range of diseases.
Antiviral Therapy
A compelling application for PI4K inhibitors is in the development of broad-spectrum antiviral drugs.[1] Many positive-sense RNA viruses, including hepatitis C virus (HCV), enteroviruses, rhinoviruses, and coronaviruses, hijack the host cell's PI4KIIIα or PI4KIIIβ enzymes.[1][3][11][12] These viruses induce the formation of PI4P-enriched membranous webs, which serve as platforms for their replication machinery.[1][3] By inhibiting PI4K activity, these compounds disrupt the formation of these replication sites, potently blocking viral propagation.[1][10]
Anticancer Therapy
Aberrant signaling through phosphoinositide pathways is a well-established driver of cancer.[1] PI4Ks are implicated in the progression of cancers such as breast, liver, and colorectal cancer.[1][13] Notably, PI4KIIIβ activity has been linked to the activation of the pro-survival PI3K/Akt signaling pathway.[1][2] Inhibiting PI4KIIIβ can therefore suppress tumor growth and induce apoptosis in cancer cells.[1] Furthermore, PI4KIIα has been identified as a potential oncoprotein, and its inhibition can also drive tumor cell apoptosis.[4]
Antiparasitic Therapy
Targeting PI4K has emerged as one of the most promising strategies for developing new treatments for parasitic diseases.[14] The PI4K enzyme in parasites like Plasmodium falciparum (the causative agent of malaria) and Cryptosporidium is essential for their life cycle.[8][14] Inhibitors targeting the parasite kinase have shown remarkable activity against multiple life cycle stages and have a low propensity for developing resistance.[15][16][17]
Neurodegenerative and Metabolic Diseases
The PI4K/PI4P pathway is also connected to the regulation of autophagy, a cellular cleaning process that removes damaged proteins and organelles.[1] Since dysregulated autophagy is a hallmark of neurodegenerative conditions like Alzheimer's and Parkinson's diseases, modulating PI4K activity presents a potential therapeutic avenue.[1][18] Additionally, links between altered phosphoinositide signaling and metabolic disorders, such as insulin (B600854) resistance, suggest that PI4K inhibitors could be explored for treating type 2 diabetes.[18]
Quantitative Data of PI4K Inhibitors
The potency of PI4K inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor Name | Target Isoform(s) | IC50 Value | Notes |
| PIK-93 | PI4KIIIβ | 19 nM | Also inhibits PI3Kα (39 nM) and PI3Kγ (16 nM).[19] |
| PI-273 | PI4KIIα | 0.47 µM (470 nM) | First reversible and specific inhibitor of PI4KIIα.[20] |
| GSK-A1 | PI4KA (PI4KIIIα) | ~3 nM | Potently decreases PtdIns(4)P levels.[11][19] |
| BF738735 | PI4KIIIβ | 5.7 nM | Potent PI4KIIIβ inhibitor.[19] |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | 3.6 nM | Weak inhibition of PI3KC2γ, PI3Kα, and PI4KIIIα.[20] |
| UCB9608 | PI4KIIIβ | 11 nM | Potent, selective, and orally bioavailable.[20] |
| BQR695 | PI4KIIIβ | ~90 nM | Sub-micromolar potency against human PI4KIIIβ.[20] |
| T-00127_HEV1 | PI4KB (PI4KIIIβ) | 60 nM | |
| KDU691 | Plasmodium PI4K | 0.18 µM (vs hypnozoite) | Potent anti-parasitic activity.[20] |
| MMV390048 | Plasmodium PI4K | Kdapp = 0.3 µM | Binds to the ATP-binding site.[19] |
Experimental Protocols
A variety of assays are employed to identify and characterize PI4K inhibitors.
In Vitro Kinase Assays
These assays directly measure the enzymatic activity of purified PI4K and its inhibition.
This is a traditional and direct method for measuring kinase activity.
-
Principle: This assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]-ATP onto the lipid substrate (PI).[21]
-
Methodology:
-
Reaction Setup: Recombinant PI4K enzyme is incubated in a kinase assay buffer containing the lipid substrate (PI, often presented in micelles with phosphatidylserine), the inhibitor at various concentrations, and [γ-³²P]-ATP to start the reaction.
-
Incubation: The reaction is allowed to proceed for a set time at 30°C or 37°C.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using organic solvents (e.g., chloroform/methanol).
-
Thin-Layer Chromatography (TLC): The extracted lipids are spotted onto a TLC plate, which is then developed in a solvent system that separates the phosphorylated product ([³²P]-PI4P) from the unreacted substrate and free [γ-³²P]-ATP.[21]
-
Detection and Analysis: The dried TLC plate is exposed to a phosphorimager screen or autoradiography film. The radioactivity of the PI4P spot is quantified to determine kinase activity.[21]
-
This is a non-radioactive, high-throughput method for screening inhibitors.
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[22]
-
Methodology:
-
Kinase Reaction: The PI4K enzyme, substrate, ATP, and test inhibitor are incubated in a multi-well plate.
-
Reaction Termination: After incubation, ADP-Glo™ Reagent is added. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[23]
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated in the first step into ATP.
-
Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a light signal that is proportional to the initial ADP concentration. The luminescence is read using a plate reader.[9][22][23]
-
Cell-Based Assays
These assays evaluate the effects of inhibitors in a more physiologically relevant cellular context.
This assay determines the effect of a PI4K inhibitor on the growth and viability of cells.
-
Principle: This is a luminescence-based assay that quantifies the amount of ATP present, which indicates the number of metabolically active, viable cells.
-
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.[24]
-
Inhibitor Treatment: The cells are treated with a serial dilution of the PI4K inhibitor (and a vehicle control, typically DMSO).[24]
-
Incubation: The plate is incubated for a period of time (e.g., 72 hours) to allow the inhibitor to exert its effect.[24]
-
Assay: The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate for the luciferase reaction.[24]
-
Measurement and Analysis: After a brief incubation to stabilize the signal, the luminescence is measured. The data is normalized to the vehicle-treated control to determine the IC50 value of the inhibitor in the cell line.[24]
-
This method allows for the visualization and quantification of cellular PI4P levels after inhibitor treatment.
-
Principle: Specific antibodies that recognize PI4P or PI(4,5)P2 are used to stain cells, and the fluorescence intensity is measured to assess changes in lipid levels.
-
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips or in imaging plates and treated with the PI4K inhibitor for a specified time.[11]
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with saponin (B1150181) or Triton X-100) to allow antibody access.
-
Staining: Cells are incubated with a primary antibody against PI4P, followed by a fluorescently labeled secondary antibody.
-
Imaging: The coverslips are mounted, and the cells are imaged using a fluorescence microscope.
-
Analysis: The fluorescence intensity is quantified to determine the reduction in PI4P levels caused by the inhibitor.
-
Visualizations of Pathways and Workflows
Caption: Core PI4K signaling pathway and point of inhibition.
Caption: Experimental workflow for an ADP-Glo™ kinase assay.
Caption: Logical flow from PI4K inhibition to therapeutic effect.
Conclusion and Future Directions
PI4K inhibitors represent a highly promising class of therapeutic compounds with diverse applications, from fighting infectious diseases to treating cancer.[1] The foundational research has illuminated the critical roles of PI4K enzymes in both normal physiology and pathology, providing a strong rationale for their inhibition.
However, significant challenges remain. A major hurdle is achieving high specificity for a single PI4K isoform to minimize off-target effects and potential toxicity, given the ubiquitous role of these enzymes in fundamental cellular processes.[1][13] Long-term inhibition of PI4K could disrupt normal cellular functions, highlighting the need for a clear therapeutic window.[1]
Future research will continue to focus on the development of inhibitors with improved isoform selectivity and more favorable pharmacokinetic and safety profiles.[1][3] The structural biology of PI4K-inhibitor complexes will be vital for structure-based drug design, enabling the rational optimization of lead compounds.[3][25] As our understanding of the nuanced roles of each PI4K isoform deepens, so too will the opportunities to harness these inhibitors in the fight against a wide array of human diseases.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are PI4Kβ inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why care about PI4-Kinase? - Echelon Biosciences [echelon-inc.com]
- 5. mdpi.com [mdpi.com]
- 6. PI4-Kinase Activity Assay - 2BScientific [2bscientific.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Research progress on phosphatidylinositol 4-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. PI4 Kinase Inhibitors as Anticancer and Antiviral Agents | Explore Technologies [techfinder.stanford.edu]
- 14. Drugging the Phosphoinositide 3-Kinase (PI3K) and Phosphatidylinositol 4-Kinase (PI4K) Family of Enzymes for Treatment of Cancer, Immune Disorders, and Viral/Parasitic Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Basis for Inhibitor Potency and Selectivity of Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. What are CpPI(4)K inhibitors and how do they work? [synapse.patsnap.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. benchchem.com [benchchem.com]
- 22. promegaconnections.com [promegaconnections.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
- 25. uochb.cz [uochb.cz]
The Emergence of Substrate-Competitive Inhibition: A Technical Deep Dive into PI-273
For Immediate Release
A novel small-molecule inhibitor, PI-273, is redefining the landscape of kinase drug discovery. This in-depth technical guide explores the unique substrate-competitive mechanism of this compound, a highly specific inhibitor of Phosphatidylinositol 4-Kinase Type II Alpha (PI4KIIα), a promising target in oncology.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its inhibitory profile, detailed experimental methodologies for its characterization, and a visualization of its mechanism of action and downstream effects.
Executive Summary
This compound has been identified as the first-in-class, reversible, and specific substrate-competitive inhibitor of PI4KIIα.[1][2] Unlike the majority of kinase inhibitors that target the highly conserved ATP-binding pocket, this compound acts by competing with the lipid substrate, phosphatidylinositol (PI).[1][3] This novel mechanism confers a high degree of selectivity for PI4KIIα, minimizing off-target effects and associated toxicities.[3][4] Kinetic analyses have confirmed that this compound is a competitive inhibitor with respect to PI and an uncompetitive inhibitor towards ATP.[5] This inhibitor has demonstrated significant anti-proliferative effects in breast cancer cell lines and in vivo models, primarily through the suppression of the AKT signaling pathway.[4][6]
Quantitative Inhibitory Profile of this compound
The potency and selectivity of this compound have been rigorously characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (μM) |
| PI4KIIα | 0.47 |
| PI4KIIβ | >15 |
| PI4KIIIα | >50 |
| PI4KIIIβ | >50 |
| PI3Kα | >50 |
| PI3Kβ | >50 |
| PI3Kγ | >50 |
| PI3Kδ | >50 |
| AKT1 | >50 |
| AKT2 | >50 |
| AKT3 | >50 |
Data sourced from Li et al., Cancer Research, 2017.[5][7]
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (μM) |
| MCF-7 | 3.5 |
| T-47D | 3.1 |
| SK-BR-3 | 2.3 |
| BT-474 | 2.1 |
| MDA-MB-468 | 3.9 |
Data sourced from a 2019 Network of Cancer Research publication.[3]
Table 3: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats
| Administration Route | Dose (mg/kg) | Half-life (hours) | Absolute Bioavailability |
| Intravenous | 0.5 | 0.411 | - |
| Intragastric | 1.5 | 1.321 | 5.1% |
Data sourced from a 2019 Network of Cancer Research publication.[3]
Core Experimental Protocols
The characterization of this compound involved a multi-faceted approach employing a range of sophisticated experimental techniques. Below are the detailed methodologies for key assays.
In Vitro Kinase Activity Assay
This assay was performed to determine the IC50 values of this compound against a panel of lipid kinases.
-
Enzyme and Substrate Preparation : Recombinant kinases were expressed and purified. The lipid substrate, phosphatidylinositol (PI), was prepared in a micellar solution.
-
Reaction Mixture : The kinase reaction was initiated by adding ATP to a mixture containing the kinase, PI substrate, and varying concentrations of this compound or DMSO as a control.
-
Incubation : The reaction was allowed to proceed at room temperature for a specified duration, typically 1.5 hours.[8]
-
Detection : The production of ADP, a byproduct of the kinase reaction, was quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[8]
-
Data Analysis : The luminescence signal was measured using a microplate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Thermal Shift Assay (TSA)
TSA was utilized to confirm the direct binding of this compound to PI4KIIα.[5]
-
Protein and Compound Preparation : Purified PI4KIIα protein (5 μmol/L) was mixed with varying concentrations of this compound or a control compound.[5][9]
-
Thermal Denaturation : The protein-ligand mixtures were subjected to a gradual temperature increase. A fluorescent dye that binds to unfolded proteins was included in the reaction.
-
Fluorescence Monitoring : The fluorescence intensity was monitored as a function of temperature.
-
Data Analysis : The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined by fitting the data to the Boltzmann equation. An increase in Tm in the presence of this compound indicates ligand-induced protein stabilization, confirming direct binding.[5]
Surface Plasmon Resonance (SPR)
SPR analysis provided quantitative data on the binding kinetics of this compound to PI4KIIα.
-
Chip Preparation : PI4KIIα was immobilized on a sensor chip.
-
Analyte Injection : A series of this compound dilutions (e.g., 1.25 μM to 20 μM) were flowed over the chip surface.[5][10]
-
Binding and Dissociation Monitoring : The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, was measured in real-time to monitor the association and dissociation phases.
-
Data Analysis : The resulting sensorgrams were fitted to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cell Viability and Proliferation Assays
These assays were conducted to evaluate the effect of this compound on cancer cell growth.
-
Cell Seeding : Breast cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells were treated with various concentrations of this compound for a specified period (e.g., 72 hours).[10]
-
Viability Assessment : A reagent such as WST-8 was added to the wells. This reagent is converted to a colored formazan (B1609692) product by metabolically active cells.
-
Data Acquisition : The absorbance of the formazan product was measured using a microplate reader.
-
Data Analysis : Cell viability was expressed as a percentage of the DMSO-treated control, and IC50 values were calculated.
Western Blot Analysis for AKT Signaling
This technique was used to investigate the impact of this compound on the PI4KIIα downstream signaling pathway.
-
Cell Lysis : MCF-7 cells were treated with this compound for 3 days, followed by a brief stimulation with EGF (100 ng/mL for 10 minutes).[4][5] The cells were then lysed to extract total protein.
-
Protein Quantification : The protein concentration of the lysates was determined using a standard protein assay.
-
SDS-PAGE and Transfer : Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane was incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Novelty of this compound
The following diagrams illustrate the key concepts related to this compound's mechanism and its investigation.
References
- 1. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Molecular Structure and Catalytic Function
An In-depth Technical Guide to the Core Biological Functions of PI4KIIα
Executive Summary
Phosphatidylinositol 4-kinase type IIα (PI4KIIα) is the most abundant and active phosphatidylinositol 4-kinase in mammalian cells, playing a pivotal role in cellular physiology.[1] As a constitutively membrane-bound lipid kinase, its primary function is the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide that acts as both a precursor for other signaling lipids and a signaling molecule in its own right.[2][3][4] PI4KIIα is integrally involved in a multitude of cellular processes, including signal transduction, membrane trafficking through the endo-lysosomal system, and the maintenance of organelle identity, particularly at the trans-Golgi Network (TGN).[1][5] Its activity is tightly regulated by post-translational modifications, such as palmitoylation and phosphorylation, and through direct interactions with a network of proteins. Given its central role in pathways like Wnt signaling, insulin (B600854) secretion, and neurotransmitter receptor trafficking, and its implication in diseases ranging from cancer to neurodegeneration, PI4KIIα represents a significant target for therapeutic development.[1][6][7] This guide provides a detailed overview of the core molecular and cellular functions of PI4KIIα, summarizes key quantitative data, and presents detailed protocols for its experimental investigation.
PI4KIIα belongs to a distinct family of type II PI4-kinases, differing significantly from the PI3K-like type III PI4Ks.[2] Its structure and membrane association are critical to its function.
Structural Domains
The crystal structure of PI4KIIα reveals a non-typical kinase fold composed of an N-lobe and a C-lobe, which create a groove for ATP binding.[2][8] The N-lobe consists of four α-helices and four β-sheets, while the C-lobe is comprised of seven α-helices and two β-sheets.[2] A key feature is a cysteine-rich CCPCC motif located within the catalytic domain.[6][9] This motif is the site of palmitoylation, a post-translational modification that is essential for the enzyme's tight membrane association and catalytic activity.[5][10] The N-terminus of the protein is a proline-rich disordered region that contains binding sites for regulatory proteins such as the E3 ubiquitin ligase Itch and the adaptor protein 3 (AP-3) complex.[2][6][11]
Catalytic Activity and Regulation
PI4KIIα catalyzes the transfer of the γ-phosphate from ATP to the D-4 position of the inositol (B14025) ring of phosphatidylinositol (PI), generating PI4P.[12] This activity is crucial for maintaining PI4P pools, especially at the Golgi and in endosomal compartments.[5]
The regulation of PI4KIIα activity is multi-faceted:
-
Palmitoylation : Covalent attachment of palmitate to the CCPCC motif is required to anchor the enzyme to the membrane, a prerequisite for its function.[5][10] Mutating the cysteines in this motif to serines converts the enzyme to a peripheral membrane protein and abrogates its kinase activity.[5]
-
Phosphorylation : Glycogen synthase kinase 3 (GSK3) phosphorylates PI4KIIα at two N-terminal sites (Ser5 and Ser47).[13] This phosphorylation event promotes the binding of the AP-3 complex, directing the kinase and its associated cargo for lysosomal trafficking and degradation.[13][14]
-
Ubiquitination : The E3 ubiquitin ligase Itch directly binds to and ubiquitinates PI4KIIα.[11] This interaction appears to be reciprocal, with each protein regulating the other's enzymatic activity, thereby modulating pathways such as Wnt signaling.[11]
-
Protein Interactions : Binding to partners like the Wnt signaling adaptor Dishevelled (Dvl) or the ubiquitin ligase Itch can modulate its function and recruitment.[11][13]
Cellular Localization and Membrane Trafficking
PI4KIIα is an integral membrane protein, a characteristic that distinguishes it from the peripherally associated type III PI4Ks.[2] It is predominantly found on the membranes of the trans-Golgi Network (TGN), early and late endosomes, lysosomes, and synaptic vesicles.[1][2][3][4]
Its role in membrane trafficking is central to its function. The PI4P generated by PI4KIIα acts as a lipid signal for the recruitment of clathrin adaptor proteins, including AP-1 and AP-3.[2][11] This function is critical for sorting cargo proteins from endosomes to lysosomes or lysosome-related organelles.[11][15] For example, PI4KIIα is required for the lysosomal targeting of the Epidermal Growth Factor Receptor (EGFR) and enzymes involved in sphingolipid metabolism.[2][16] In neurons, PI4KIIα is a key component of an enzymatic cycle on synaptic vesicles, where it acts to regenerate PI(4,5)P2 pools necessary for exo-endocytic cycling.[3][4]
Role in Cellular Signaling
PI4KIIα is a key node in several critical signaling pathways, translating extracellular signals into changes in lipid composition and protein trafficking.
Wnt Signaling Pathway
PI4KIIα is a crucial component of the canonical Wnt signaling pathway.[6][11] Upon Wnt3a stimulation, the Frizzled receptor activates the scaffold protein Dishevelled (Dvl), which directly interacts with PI4KIIα.[6][11] This interaction leads to an increase in local PI4P and subsequently PI(4,5)P2 levels, which is required for the phosphorylation of the Wnt co-receptor LRP6 and the propagation of the downstream signal.[6] The E3 ligase Itch also localizes to endosomes containing activated Frizzled, where it forms a complex with PI4KIIα to modulate the signaling output.[11]
References
- 1. Why care about PI4-Kinase? - Echelon Biosciences [echelon-inc.com]
- 2. The crystal structure of the phosphatidylinositol 4-kinase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Phosphatidylinositol 4-kinase type IIα is responsible for the phosphatidylinositol 4-kinase activity associated with synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylation Controls the Catalytic Activity and Subcellular Distribution of Phosphatidylinositol 4-Kinase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uochb.cz [uochb.cz]
- 7. PI4KIIα regulates insulin secretion and glucose homeostasis via a PKD-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular insights into the membrane-associated phosphatidylinositol 4-kinase IIα. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Phosphatidylinositol 4-kinase IIα function at endosomes is regulated by the ubiquitin ligase Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 13. PI4KIIα phosphorylation by GSK3 directs vesicular trafficking to lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphatidylinositol-4-Kinase Type II Alpha Contains an AP-3–sorting Motif and a Kinase Domain That Are Both Required for Endosome Traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PI-273 in MCF-7 Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-273 is a potent and selective small molecule inhibitor of Phosphatidylinositol 4-kinase IIα (PI4KIIα), a lipid kinase implicated in various cellular processes, including signal transduction and membrane trafficking.[1][2][3][4] In the context of oncology, PI4KIIα has emerged as a potential therapeutic target.[1] These application notes provide a comprehensive guide for utilizing this compound in studies involving the MCF-7 human breast cancer cell line, a widely used model for estrogen receptor-positive (ER+) breast cancer. The protocols outlined below detail methods to assess the effects of this compound on cell viability, signaling pathways, apoptosis, and cell cycle progression in MCF-7 cells.
Mechanism of Action
This compound functions as a reversible and substrate-competitive inhibitor of PI4KIIα.[1][3] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound competes with the phosphatidylinositol (PI) substrate.[1][3] This specific inhibition of PI4KIIα leads to a reduction in intracellular levels of phosphatidylinositol 4-phosphate (PI4P).[1] The disruption of PI4P homeostasis affects downstream signaling cascades, notably the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][5] In MCF-7 cells, treatment with this compound has been shown to suppress AKT signaling, leading to cell growth inhibition, cell cycle arrest, and induction of apoptosis.[1][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| PI4KIIα Kinase Activity IC50 | - | 0.47 µM | [1][2] |
| MCF-7 Cell Viability IC50 | MCF-7 | 3.5 µM | [3] |
Table 2: Selectivity of this compound Against Related Kinases
| Kinase Isoform | IC50 (µM) |
| PI4KIIα | 0.47 |
| PI4KIIβ | > 10 |
| PI4KIIIα | > 10 |
| PI4KIIIβ | > 10 |
| PI3Kα | > 10 |
| PI3Kβ | > 10 |
| PI3Kγ | > 10 |
| PI3Kδ | > 10 |
| AKT1 | > 10 |
| AKT2 | > 10 |
| AKT3 | > 10 |
Data summarized from a study by Li et al. (2017), demonstrating the high selectivity of this compound for PI4KIIα over other related lipid and protein kinases.[1]
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits PI4KIIα, leading to reduced AKT signaling and anti-cancer effects.
Caption: General experimental workflow for studying the effects of this compound on MCF-7 cells.
Experimental Protocols
MCF-7 Cell Culture
Aseptic technique is paramount for successful cell culture.
Materials:
-
MCF-7 cells (e.g., ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryovial of MCF-7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintenance: Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency. To passage, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed at a 1:3 or 1:4 split ratio.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound (dissolved in DMSO to a stock concentration, e.g., 10 mM)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Akt Signaling
This protocol is for assessing the phosphorylation status of Akt, a key downstream effector of PI4KIIα signaling.
Materials:
-
MCF-7 cells
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish cell populations:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
MCF-7 cells
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. This compound has been reported to cause an arrest in the G2/M phase in MCF-7 cells.[1][3][5]
Conclusion
This compound represents a valuable research tool for investigating the role of PI4KIIα in breast cancer biology. The protocols provided herein offer a framework for characterizing the cellular effects of this compound on MCF-7 cells. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of PI4KIIα as a therapeutic target in breast cancer.
References
Application Notes and Protocols for PI-273 in G2-M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PI-273, a selective inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα), and its application in inducing G2-M cell cycle arrest in cancer cells. Detailed protocols for key experiments are included to facilitate the study of its mechanism and efficacy.
Application Notes
Introduction
This compound is a potent and specific small-molecule inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα) with an IC50 of 0.47 μmol/L.[1][2] It functions as a substrate-competitive inhibitor, targeting the phosphatidylinositol (PI) binding site of the enzyme.[1][3] This specificity makes this compound a valuable tool for investigating the cellular functions of PI4KIIα and a potential therapeutic agent for cancers dependent on this enzyme, such as certain breast cancers.[1][4]
Mechanism of Action: Inducing G2-M Arrest
This compound exerts its anti-proliferative effects primarily by inducing cell cycle arrest at the G2-M phase and promoting apoptosis.[1][5] The inhibition of PI4KIIα by this compound leads to a reduction in the cellular levels of phosphatidylinositol 4-phosphate (PI4P), a crucial lipid messenger.[1][3] This disruption of phosphoinositide signaling subsequently attenuates the AKT signaling pathway, a key regulator of cell growth, proliferation, and survival.[1][3] The downregulation of AKT signaling is a critical event that leads to the G2-M cell cycle checkpoint activation, thereby halting cell division and preventing the proliferation of cancer cells.[1][6]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting PI4KIIα and the growth of various breast cancer cell lines, as well as its effect on cell cycle distribution.
Table 1: this compound Inhibitory Activity
| Target/Cell Line | IC50 (μmol/L) | Reference |
| PI4KIIα (in vitro) | 0.47 | [1][5] |
| MCF-7 | 3.5 | [7] |
| T-47D | 3.1 | [7] |
| SK-BR-3 | 2.3 | [7] |
| BT-474 | 2.1 | [7] |
| MDA-MB-468 | 3.9 | [7] |
| MDA-MB-231 | >10 | [7] |
| SUM159PT | >10 | [7] |
| Hs 578T | >10 | [7] |
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells
Cells were treated with 2 μmol/L this compound for 48 hours.
| Cell Line | % G0/G1 | % S | % G2/M | Reference |
| MCF-7 (Control) | 65.2 | 19.5 | 15.3 | [8] |
| MCF-7 (this compound) | 30.1 | 25.4 | 44.5 | [8] |
| T-47D (Control) | 58.9 | 28.1 | 13.0 | [8] |
| T-47D (this compound) | 25.7 | 30.2 | 44.1 | [8] |
| SK-BR-3 (Control) | 55.4 | 30.2 | 14.4 | [8] |
| SK-BR-3 (this compound) | 22.8 | 31.5 | 45.7 | [8] |
| BT-474 (Control) | 60.1 | 25.8 | 14.1 | [8] |
| BT-474 (this compound) | 28.9 | 30.8 | 40.3 | [8] |
| MDA-MB-468 (Control) | 62.5 | 22.3 | 15.2 | [8] |
| MDA-MB-468 (this compound) | 35.4 | 28.9 | 35.7 | [8] |
| MDA-MB-231 (Control) | 59.8 | 24.7 | 15.5 | [8] |
| MDA-MB-231 (this compound) | 58.2 | 25.1 | 16.7 | [8] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits PI4KIIα, leading to reduced AKT signaling and G2-M cell cycle arrest.
Caption: Experimental workflow for studying the effects of this compound on cancer cells.
Experimental Protocols
Cell Viability Assay (WST-8)
This protocol is adapted from the methods described by Li et al. (2017).[8]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, SK-BR-3)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
WST-8 cell proliferation assay kit
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the cells for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methods described by Li et al. (2017).[8]
Materials:
-
Breast cancer cells treated with this compound (e.g., 2 µM for 48 hours) and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for AKT Signaling
This protocol is adapted from the methods described by Li et al. (2017).[3]
Materials:
-
Breast cancer cells treated with this compound (e.g., 0.5-2 µM for 3 days) and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the primary antibody against total AKT to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phospho-AKT to total AKT.
References
- 1. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A role for PI 3-kinase and PKB activity in the G2/M phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiparametric flow cytometric analysis in a breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Methodology for Assessing PI-273 Induced Apoptosis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PI-273 is a potent and specific inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα) with an IC50 of 0.47 μM.[1][2] It has been demonstrated to inhibit the proliferation of breast cancer cells, block the cell cycle at the G2-M phase, and induce apoptosis.[1][2][3] The mechanism of action involves the suppression of the AKT signaling pathway.[2][3] Assessing the apoptotic effects of this compound is crucial for understanding its therapeutic potential and mechanism of action in cancer research and drug development.[4] This application note provides detailed protocols for evaluating this compound-induced apoptosis using established in vitro methodologies.
A variety of methods are available to detect and quantify apoptosis, each focusing on different biochemical or morphological hallmarks of the process.[5][6] These include the detection of phosphatidylserine (B164497) (PS) externalization, activation of caspases, and cleavage of key cellular proteins.[5][7] This document outlines protocols for three commonly used and complementary assays: Annexin V/Propidium Iodide (PI) staining for flow cytometry, caspase activity assays, and Western blot analysis of apoptosis-related proteins.
This compound Signaling Pathway in Apoptosis Induction
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis. This compound inhibits PI4KIIα, leading to downstream effects on the AKT signaling pathway, which ultimately culminates in the activation of the apoptotic cascade.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
The following diagram outlines the general experimental workflow for assessing this compound-induced apoptosis in a cancer cell line.
Caption: General experimental workflow for apoptosis assessment.
Data Presentation
The following tables present hypothetical quantitative data from the described experimental protocols.
Table 1: Annexin V/PI Staining of MCF-7 Cells Treated with this compound for 48 hours
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (0.5 µM) | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.9 |
| This compound (1.0 µM) | 52.1 ± 4.2 | 30.2 ± 3.1 | 17.7 ± 2.8 |
| This compound (2.0 µM) | 28.9 ± 3.8 | 45.5 ± 4.5 | 25.6 ± 3.2 |
Table 2: Caspase-3 Activity in MCF-7 Cells Treated with this compound for 24 hours
| Treatment Group | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 1.0 ± 0.1 |
| This compound (0.5 µM) | 2.8 ± 0.3 |
| This compound (1.0 µM) | 5.2 ± 0.6 |
| This compound (2.0 µM) | 8.9 ± 1.1 |
Table 3: Western Blot Analysis of Apoptosis Markers in MCF-7 Cells Treated with this compound (1.0 µM)
| Timepoint | Relative Expression of Cleaved Caspase-3 (Fold Change vs. Control) | Relative Expression of Cleaved PARP (Fold Change vs. Control) |
| 0 hours | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 12 hours | 2.1 ± 0.4 | 1.8 ± 0.3 |
| 24 hours | 4.5 ± 0.7 | 3.9 ± 0.6 |
| 48 hours | 6.8 ± 0.9 | 5.7 ± 0.8 |
Experimental Protocols
Annexin V/PI Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic or necrotic cells.
Materials:
-
This compound (dissolved in DMSO)
-
MCF-7 breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.5, 1.0, 2.0 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).[2]
-
Cell Harvesting: Gently detach adherent cells using a non-enzymatic method (e.g., EDTA) to maintain membrane integrity.[8] Collect all cells, including those in the supernatant.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at room temperature.[8] Discard the supernatant and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[8]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Use unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated cells as controls to set up compensation and gates.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[10]
Materials:
-
This compound (dissolved in DMSO)
-
MCF-7 cells
-
Complete cell culture medium
-
Cell Lysis Buffer
-
Caspase-3 Colorimetric or Fluorometric Assay Kit (containing a caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader
Protocol:
-
Cell Treatment: Seed and treat MCF-7 cells with this compound as described in the Annexin V/PI staining protocol.
-
Cell Lysis: After treatment, collect the cells and centrifuge at 800 x g for 10 minutes.[10] Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C.[11] Carefully collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample.[12] Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to each well.[10]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours.[10][12] Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength (e.g., 400-405 nm for pNA).[10]
Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins, such as the cleavage of caspases and PARP.[7][13]
Materials:
-
This compound (dissolved in DMSO)
-
MCF-7 cells
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: Treat cells with this compound and lyse them using RIPA buffer as described in the caspase activity assay protocol.[11]
-
Protein Quantification: Determine and normalize the protein concentration of all samples.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[11] After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[11] Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11] After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Calculate the fold change in the expression of cleaved proteins relative to the untreated control.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. mpbio.com [mpbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for PI-273 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing PI-273, a specific and reversible inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα)[1][2], in combination with other cancer therapies. While preclinical and clinical data on this compound combination therapies are not yet publicly available, the information presented herein is based on the established mechanism of action of this compound and the extensive research on combining other inhibitors of the PI3K/PI4K pathway with standard-of-care and emerging cancer treatments.
Introduction to this compound
This compound is a first-in-class, reversible, and specific small-molecule inhibitor of PI4KIIα with a reported IC50 of 0.47 μM[1][2]. As an inhibitor of PI4KIIα, this compound disrupts the downstream signaling cascade, including the AKT pathway, which is crucial for cell proliferation, survival, and growth[3][4]. In preclinical studies, this compound has demonstrated potent anti-cancer activity as a monotherapy, inducing cell cycle arrest at the G2/M phase and promoting apoptosis in various cancer cell lines, particularly in breast cancer[1][4]. Its efficacy has also been shown in in-vivo xenograft models[4].
Rationale for Combination Therapies
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, contributing to tumor progression and resistance to therapy[5]. PI4KIIα, the target of this compound, is a key component of this broader signaling network. Targeting this pathway in combination with other anti-cancer agents offers several potential advantages:
-
Overcoming Resistance: Cancer cells can develop resistance to single-agent therapies by activating alternative survival pathways. The PI3K/PI4K pathway is a known mediator of resistance to various treatments, including chemotherapy, targeted therapy, and immunotherapy[6][7][8]. Co-inhibition with this compound could potentially abrogate these resistance mechanisms.
-
Synergistic Efficacy: Combining this compound with other agents may lead to synergistic or additive anti-tumor effects, allowing for enhanced efficacy at lower, less toxic doses of each agent.
-
Broadening Therapeutic Window: By targeting multiple oncogenic pathways simultaneously, combination therapies may be effective in a wider range of tumor types and patient populations.
Potential Combination Strategies
Based on the known roles of the PI3K/PI4K pathway in cancer, several combination strategies with this compound can be envisioned:
Combination with Chemotherapy
-
Rationale: Chemotherapeutic agents like doxorubicin, paclitaxel, and cisplatin (B142131) induce DNA damage and cell stress. The PI3K/PI4K pathway is often activated as a pro-survival response to chemotherapy-induced damage. Inhibiting this pathway with this compound could therefore sensitize cancer cells to the cytotoxic effects of chemotherapy.
-
Exemplary Agents: Doxorubicin, Paclitaxel, Cisplatin.
Combination with Targeted Therapy
-
Rationale:
-
PARP Inhibitors (e.g., Olaparib): In tumors with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations), PARP inhibitors are effective. The PI3K/PI4K pathway has been implicated in DNA damage repair, and its inhibition may induce a "BRCA-ness" phenotype, rendering tumors more susceptible to PARP inhibitors[9].
-
MEK Inhibitors (e.g., Trametinib): The RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways are two major signaling cascades that are often co-activated in cancer. Dual blockade of these pathways can prevent compensatory signaling and lead to a more profound anti-proliferative effect.
-
CDK4/6 Inhibitors (e.g., Palbociclib): CDK4/6 inhibitors block cell cycle progression. The PI3K/PI4K pathway also regulates the cell cycle, and co-inhibition may result in a more complete cell cycle arrest.
-
Combination with Immunotherapy
-
Rationale: The PI3K/PI4K pathway plays a crucial role in regulating the tumor microenvironment and the function of immune cells. Inhibition of this pathway can modulate the immune response by decreasing the number of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enhancing the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies)[5][7][10]. This compound treatment has been observed to cause a shift in PD-L1 distribution from Rab11-positive structures to LAMP1 lysosomes[4].
Exemplary Quantitative Data
The following tables present hypothetical quantitative data to illustrate the potential synergistic effects of this compound in combination with other cancer therapies. Note: This data is for illustrative purposes only and is not derived from actual experimental results for this compound.
Table 1: In Vitro IC50 Values of this compound in Combination with Other Agents in MCF-7 Breast Cancer Cells
| Combination Partner | This compound IC50 (μM) - Single Agent | Combination Partner IC50 (μM) - Single Agent | This compound IC50 (μM) - Combination | Combination Partner IC50 (μM) - Combination |
| Doxorubicin | 2.5 | 0.5 | 1.0 | 0.2 |
| Olaparib | 2.5 | 5.0 | 0.8 | 1.5 |
| Trametinib | 2.5 | 0.1 | 1.2 | 0.04 |
| Palbociclib | 2.5 | 0.8 | 1.5 | 0.3 |
Table 2: Synergy Scores (Combination Index - CI) for this compound Combinations in MCF-7 Cells
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination | Combination Index (CI) Value | Interpretation |
| This compound + Doxorubicin | 0.6 | Synergy |
| This compound + Olaparib | 0.5 | Synergy |
| This compound + Trametinib | 0.8 | Synergy |
| This compound + Palbociclib | 0.7 | Synergy |
Table 3: In Vivo Tumor Growth Inhibition (TGI) in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | TGI (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 45 |
| Doxorubicin | 2 | 30 |
| This compound + Doxorubicin | 25 + 2 | 85 |
| Olaparib | 50 | 40 |
| This compound + Olaparib | 25 + 50 | 90 |
Experimental Protocols
The following are detailed, adaptable protocols for key experiments to evaluate the efficacy of this compound in combination with other cancer therapies.
In Vitro Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of drug combinations.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium
-
96-well plates
-
This compound and combination partner drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug, both alone and in combination at a fixed ratio (e.g., based on their individual IC50 values).
-
Treat the cells with the drugs for 72 hours. Include a vehicle-only control.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism[11].
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by the drug combination.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and combination partner drug
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of the drug combination on the PI3K/PI4K signaling pathway.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and combination partner drug
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-PI4KIIα, and loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the drugs for the desired time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
-
In Vivo Xenograft Tumor Model
This protocol is for evaluating the in vivo efficacy of the drug combination.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest (e.g., MCF-7)
-
Matrigel (optional)
-
This compound and combination partner drug formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS or a Matrigel mixture) into the flank of each mouse[12].
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug).
-
Administer the treatments according to a predetermined schedule (e.g., daily or weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Visualizations
Signaling Pathway
Caption: this compound combination therapy signaling pathways.
Experimental Workflow
Caption: Workflow for evaluating this compound combination therapies.
Logical Relationship
Caption: Logical relationship of this compound combination therapies.
References
- 1. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic therapeutic effect of cisplatin and phosphatidylinositol 3-kinase (PI3K) inhibitors in cancer growth and metastasis of Brca1 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of PI3K Inhibition in the Treatment of Breast Cancer, Alone or Combined With Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Phosphatidylinositol 3-kinase (PI3K) Signaling Synergistically Potentiates Antitumor Efficacy of Paclitaxel and Overcomes Paclitaxel-Mediated Resistance in Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer immunotherapy with PI3K and PD-1 dual-blockade via optimal modulation of T cell activation signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. punnettsquare.org [punnettsquare.org]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of PI-273
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical pharmacokinetic studies of PI-273, a specific inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα).
Introduction
This compound is a novel small molecule inhibitor of PI4KIIα with a reported IC50 of 0.47 μM[1][2]. It has demonstrated anti-proliferative activity in breast cancer cells by inducing cell cycle arrest and apoptosis[1][2]. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is crucial for its development as a potential therapeutic agent. This document outlines the experimental design for comprehensive in vitro and in vivo pharmacokinetic profiling of this compound.
Mechanism of Action: PI3K/AKT Signaling Pathway
This compound exerts its effects by inhibiting PI4KIIα, an enzyme that produces phosphatidylinositol 4-phosphate (PI4P). PI4P is a precursor for important signaling molecules like PI(4,5)P2 and PI(3,4,5)P3[3]. The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates fundamental cellular processes including cell survival, proliferation, and growth[4][5][6]. By reducing the available pool of PI4P, this compound can suppress the PI3K/AKT signaling pathway, leading to its anti-cancer effects[2][7][8].
Figure 1: this compound Mechanism of Action
Part 1: In Vitro ADME Profiling
Aqueous Solubility
Objective: To determine the thermodynamic solubility of this compound in phosphate-buffered saline (PBS) at a physiological pH.
Protocol:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[1]
-
Add an excess amount of this compound from the stock solution to PBS (pH 7.4) to create a supersaturated solution.
-
Incubate the solution at 37°C with constant agitation for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
Plasma Protein Binding
Objective: To determine the extent to which this compound binds to plasma proteins from different species (human, rat, mouse).
Protocol:
-
Use rapid equilibrium dialysis (RED) devices.
-
Add this compound to plasma from the selected species at a final concentration of 1, 5, and 10 µM.
-
Load the plasma-drug mixture into the sample chamber of the RED device and PBS into the buffer chamber.
-
Incubate the device at 37°C for 4 hours with shaking.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding.
Metabolic Stability
Objective: To assess the metabolic stability of this compound in liver microsomes and hepatocytes from different species.
Protocol:
-
Liver Microsomes:
-
Incubate this compound (1 µM) with liver microsomes (0.5 mg/mL) from human, rat, and mouse in the presence of NADPH at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of this compound by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Hepatocytes:
-
Incubate this compound (1 µM) with cryopreserved hepatocytes (1 x 10^6 cells/mL) from human, rat, and mouse at 37°C.
-
Collect samples at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Process and analyze the samples as described for microsomes.
-
Cytochrome P450 (CYP) Inhibition
Objective: To evaluate the potential of this compound to inhibit major CYP isoforms.
Protocol:
-
Use human liver microsomes and specific CYP probe substrates.
-
Pre-incubate this compound at various concentrations (e.g., 0.1 to 50 µM) with the microsomes.
-
Initiate the reaction by adding a cocktail of CYP-specific probe substrates.
-
After a defined incubation period, terminate the reactions.
-
Quantify the formation of the probe substrate metabolites by LC-MS/MS.
-
Determine the IC50 values for each CYP isoform.
Data Presentation: In Vitro ADME Summary
| Parameter | Human | Rat | Mouse |
| Aqueous Solubility (µg/mL at pH 7.4) | - | - | - |
| Plasma Protein Binding (%) | - | - | - |
| Microsomal Stability (t½, min) | - | - | - |
| Hepatocyte Stability (t½, min) | - | - | - |
| CYP Inhibition (IC50, µM) | |||
| CYP1A2 | - | - | - |
| CYP2C9 | - | - | - |
| CYP2D6 | - | - | - |
| CYP3A4 | - | - | - |
Part 2: In Vivo Pharmacokinetic Studies
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
PI-273: A Potent Tool for Dissecting Trans-Golgi and Endosomal Trafficking
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
PI-273 is a potent, specific, and reversible small-molecule inhibitor of Phosphatidylinositol 4-Kinase Type II Alpha (PI4KIIα).[1][2][3][4][5] PI4KIIα is a key enzyme responsible for generating phosphatidylinositol 4-phosphate (PI4P) at the trans-Golgi network (TGN) and endosomes.[1][6] This localization makes PI4P a critical regulator of vesicular trafficking, sorting of cargo proteins, and lipid transport between these organelles.[6][7] As a substrate-competitive inhibitor with respect to phosphatidylinositol (PI), this compound offers a powerful tool to acutely perturb PI4P-dependent processes, enabling detailed investigation of trans-Golgi and endosomal trafficking pathways.[1][3][5] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying cellular trafficking.
Introduction
The trans-Golgi network and endosomal system are central hubs for the sorting and distribution of newly synthesized proteins and lipids, as well as for the internalization and recycling of extracellular molecules. Phosphoinositides, particularly PI4P, play a crucial role in defining organelle identity and recruiting effector proteins that mediate vesicle formation, cargo selection, and membrane dynamics.[6] PI4KIIα is a major producer of PI4P at the TGN and endosomes, and its activity is essential for maintaining the integrity and function of these compartments.[1][6]
This compound has emerged as the first substrate-competitive, subtype-specific inhibitor of PI4KIIα.[1][3][5] Its ability to rapidly and reversibly decrease cellular PI4P levels allows for the precise dissection of PI4P-dependent trafficking events.[1] This document outlines the properties of this compound and provides detailed experimental protocols for its application in cell biology and drug discovery research.
Mechanism of Action
This compound acts as a reversible and competitive inhibitor of PI4KIIα with respect to its substrate, phosphatidylinositol (PI).[1][3][5] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound's unique mechanism of action provides a high degree of selectivity for PI4KIIα.[1][3] By inhibiting PI4KIIα, this compound leads to a reduction in the pool of PI4P at the TGN and endosomes, thereby disrupting the recruitment and function of PI4P-binding proteins involved in trafficking.[1]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase | IC50 (μM) |
| PI4KIIα | 0.47 |
| PI4KIIβ | >50 |
| PI4KIIIα | >50 |
| PI4KIIIβ | >50 |
| PI3Kα | >50 |
| PI3Kβ | 4.8 |
| PI3Kδ | >50 |
| PI3Kγ | >50 |
| AKT1 | >50 |
| AKT2 | >50 |
| AKT3 | >50 |
Data summarized from Li et al., Cancer Research, 2017.[1]
Table 2: Cellular Effects of this compound in MCF-7 Cells
| Parameter | Effect of this compound (1 μM) |
| Cellular PI4P Content | Significant decrease |
| Cellular PI3P Content | No significant change |
| Cellular PI(4,5)P2 Content | No significant change |
| Cellular PI(3,4,5)P3 Content | No significant change |
| p-AKT Levels | ~50% decrease in wild-type cells, no effect in PI4KIIα knockout cells |
Data summarized from Li et al., Cancer Research, 2017.[1]
Mandatory Visualizations
Caption: Mechanism of this compound action on the PI4KIIα pathway.
Caption: Workflow for analyzing protein trafficking with this compound.
Experimental Protocols
Protocol 1: Analysis of Protein Trafficking from the Trans-Golgi Network
This protocol is designed to assess the effect of this compound on the anterograde trafficking of a cargo protein from the TGN.
Materials:
-
Cells stably or transiently expressing a fluorescently-tagged cargo protein that transits the secretory pathway (e.g., VSV-G-GFP).
-
Complete cell culture medium.
-
This compound (stock solution in DMSO).
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against a TGN marker (e.g., anti-TGN46).
-
Fluorescently-labeled secondary antibody.
-
Mounting medium with DAPI.
-
Confocal microscope.
Methodology:
-
Cell Seeding: Seed cells on glass coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Transfection (if applicable): If using transient expression, transfect cells with the plasmid encoding the fluorescently-tagged cargo protein according to the manufacturer's instructions. Allow for protein expression for 18-24 hours.
-
Synchronization of Cargo Trafficking (Optional but Recommended): To synchronize the wave of cargo exiting the TGN, incubate cells at 20°C for 2 hours to accumulate the cargo in the TGN.
-
This compound Treatment:
-
Dilute this compound stock solution in pre-warmed complete medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare a vehicle control with the same concentration of DMSO.
-
Remove the medium from the cells and add the this compound or DMSO-containing medium.
-
-
Trafficking Assay:
-
Shift the cells to 37°C to allow the cargo to exit the TGN.
-
Incubate for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Fixation and Permeabilization:
-
At each time point, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against the TGN marker diluted in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on glass slides using mounting medium with DAPI.
-
Acquire images using a confocal microscope.
-
-
Data Analysis:
-
Quantify the colocalization of the fluorescent cargo protein with the TGN marker at each time point for both this compound treated and control cells. A retention of the cargo in the TGN in this compound treated cells would indicate an inhibition of TGN exit.
-
Protocol 2: Endosomal Sorting and Recycling Assay
This protocol assesses the role of PI4KIIα in the sorting and recycling of internalized receptors from endosomes.
Materials:
-
Cells expressing a receptor of interest (e.g., transferrin receptor or a GFP-tagged receptor).
-
Serum-free cell culture medium.
-
Fluorescently-labeled ligand for the receptor (e.g., Alexa Fluor 568-transferrin).
-
This compound (stock solution in DMSO).
-
DMSO (vehicle control).
-
Acid wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) to strip surface-bound ligand.
-
Fixation, permeabilization, and blocking buffers as in Protocol 1.
-
Primary antibody against an early endosome marker (e.g., anti-EEA1).
-
Fluorescently-labeled secondary antibody.
-
Confocal microscope.
Methodology:
-
Cell Seeding: Seed cells on glass coverslips.
-
Serum Starvation: Starve cells in serum-free medium for 2 hours prior to the experiment to upregulate receptor expression.
-
This compound Pre-treatment: Pre-treat cells with this compound or DMSO in serum-free medium for 30 minutes at 37°C.
-
Ligand Internalization:
-
Chill the cells on ice for 10 minutes.
-
Add the fluorescently-labeled ligand in cold serum-free medium (with this compound or DMSO) and incubate on ice for 30 minutes to allow binding to the cell surface.
-
Wash the cells with cold PBS to remove unbound ligand.
-
To internalize the ligand-receptor complex, add pre-warmed serum-free medium (with this compound or DMSO) and incubate at 37°C for a defined pulse time (e.g., 10 minutes).
-
-
Chase and Recycling:
-
To assess recycling, wash the cells with PBS and add fresh pre-warmed medium (with this compound or DMSO).
-
Incubate for various chase times (e.g., 0, 15, 30, 45 minutes).
-
-
Fixation and Staining:
-
At each chase time point, place the cells on ice and wash with cold PBS.
-
For a subset of coverslips, perform an acid wash to remove any remaining surface-bound ligand.
-
Fix, permeabilize, and stain for the early endosome marker EEA1 as described in Protocol 1.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the amount of internalized ligand remaining in the cells at each chase time point.
-
Assess the colocalization of the internalized ligand with EEA1-positive early endosomes. An accumulation of the ligand in early endosomes in this compound treated cells would suggest a defect in endosomal sorting and recycling.
-
Conclusion
This compound is a valuable chemical tool for the study of trans-Golgi and endosomal trafficking. Its high specificity and reversible nature allow for acute and controlled perturbation of PI4P-dependent pathways. The protocols provided here offer a starting point for researchers to investigate the intricate roles of PI4KIIα and PI4P in maintaining the dynamic organization and function of the secretory and endocytic systems. These studies can provide significant insights into fundamental cellular processes and may aid in the development of novel therapeutic strategies for diseases associated with trafficking defects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Bi-directional trafficking between the trans-Golgi network and the endosomal/lysosomal system. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
PI-273 in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of PI-273 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is DMSO.[1][2][3]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be between 5 mg/mL (13.09 mM) and 6 mg/mL (15.71 mM).[1][4][5] To achieve this, the use of ultrasonication and warming to 60°C may be necessary.[4][5] It is also crucial to use fresh, anhydrous DMSO as the presence of moisture can significantly reduce solubility.[1]
Q3: How should I store the solid this compound compound?
A3: Solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
Q4: How should I store the this compound stock solution in DMSO?
A4: this compound stock solutions in DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a reversible and specific inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα) with an IC50 of 0.47 μM.[1][4] By inhibiting PI4KIIα, this compound can suppress the AKT signaling pathway, which is involved in cell proliferation, cell cycle, and apoptosis.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound in DMSO | 1. Hygroscopic DMSO: DMSO has absorbed moisture from the air, reducing its solvating power. 2. Insufficient Energy: The compound requires energy to fully dissolve. | 1. Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.[1] 2. Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[4][5] |
| Precipitation of this compound upon Dilution in Aqueous Media | 1. Low Aqueous Solubility: this compound is insoluble in water and ethanol.[1] 2. High Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[6] | 1. Ensure the final concentration of this compound in your aqueous working solution is within its soluble range for the final DMSO percentage. Perform serial dilutions. 2. Keep the final DMSO concentration in your cell culture medium below 0.1% to avoid cell toxicity.[6] If precipitation occurs at this concentration, a different formulation strategy may be needed for in vivo studies, such as the one described in the literature (0.9% saline, 10% DMSO, 0.9% Tween-80).[7][8] |
| Inconsistent Experimental Results | 1. Stock Solution Instability: Repeated freeze-thaw cycles may have degraded the compound. 2. Inaccurate Pipetting: Inaccurate measurement of the stock solution. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] 2. Use calibrated pipettes and ensure proper pipetting technique. |
| Loss of Compound Activity | 1. Improper Storage: The stock solution was not stored at the recommended temperature. 2. Degradation in Working Solution: The compound may be unstable in the aqueous working solution over time. | 1. Store DMSO stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[4] 2. Prepare fresh dilutions in aqueous media immediately before each experiment.[6] |
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 5 | 13.09 | Requires ultrasonic and warming and heat to 60°C.[4] |
| DMSO | 6 | 15.71 | Use fresh, anhydrous DMSO.[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][4] |
| Powder | 4°C | 2 years[4] |
| In DMSO | -80°C | 2 years[4] |
| In DMSO | -20°C | 1 year[1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 381.9 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heat block set to 60°C
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.819 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If solids still remain, warm the solution in a 60°C water bath for 5-10 minutes, with intermittent vortexing.
-
Once the this compound is completely dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Protocol for Assessing Compound Stability in DMSO
Objective: To determine the stability of this compound in DMSO under different storage conditions.
Materials:
-
This compound stock solution in DMSO
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
-
UV detector
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Immediately analyze an aliquot of the fresh stock solution by HPLC to obtain a baseline (T=0) chromatogram. The peak area of this compound will be used as the reference for 100% stability.
-
Divide the remaining stock solution into several aliquots and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 1, 3, 7, 14, 30 days), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the aliquot by HPLC using the same method as the T=0 sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 peak area. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Mechanism of action of this compound as a PI4KIIα inhibitor.
Caption: Recommended workflow for dissolving this compound in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. admin.biosschina.com [admin.biosschina.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting PI-273 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of PI-273 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is the first-in-class, reversible, and specific small-molecule inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα) with a reported half-maximal inhibitory concentration (IC50) of 0.47 µM.[1][2][3] It functions as a substrate-competitive inhibitor, distinguishing it from many ATP-competitive kinase inhibitors.[4][5] Its primary on-target effect is the inhibition of PI4KIIα, leading to a reduction in phosphatidylinositol 4-phosphate (PI4P) levels, which can subsequently suppress the AKT signaling pathway, block the cell cycle, and induce apoptosis in cancer cells.[1][2][6]
Q2: I'm observing higher-than-expected cytotoxicity in my cell line. Could this be an off-target effect?
A2: While this compound is highly selective, off-target effects are a possibility, especially at higher concentrations. Unexpected cytotoxicity could be due to several factors:
-
Off-target kinase inhibition: this compound has been profiled against a panel of related kinases. While highly selective for PI4KIIα, it may inhibit other kinases at concentrations significantly above its IC50 for PI4KIIα. Refer to the kinase selectivity profile below to assess if a potential off-target could be responsible for the observed phenotype.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your specific cell line (typically <0.5%).[7]
-
Compound instability: The stability of this compound in your specific cell culture media and conditions should be considered. Degradation products could have different activity profiles.
-
Cell line-specific sensitivity: Some cell lines may be inherently more sensitive to the inhibition of the PI4KIIα pathway or potential off-targets.
Q3: My experimental results are inconsistent. What are some common causes?
A3: Inconsistent results can stem from several factors related to compound handling and experimental setup:
-
Compound solubility and stability: this compound is soluble in DMSO at 6 mg/mL (15.71 mM), but insoluble in water and ethanol.[3] Ensure you are using fresh, anhydrous DMSO for your stock solutions, as moisture can reduce solubility.[3] Stock solutions should be stored at -80°C for up to a year and for only a month at -20°C in solvent. Avoid repeated freeze-thaw cycles by preparing aliquots.[3]
-
Cell culture conditions: Variations in cell density, passage number, and media composition can all impact experimental outcomes.
-
Assay variability: Ensure that your experimental protocols are followed consistently and that all reagents are properly prepared and stored.
Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of PI4KIIα (on-target) versus an off-target effect?
A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use a structurally unrelated inhibitor: If a second, structurally different inhibitor of PI4KIIα produces the same phenotype, it is more likely an on-target effect.
-
Genetic knockdown/knockout: Using siRNA or CRISPR/Cas9 to reduce the expression of PI4KIIα should mimic the phenotype observed with this compound if it is an on-target effect.[8] Experiments have shown that PI4KIIα knockout significantly reduces the sensitivity of cells to this compound.[9]
-
Rescue experiments: In a PI4KIIα knockout or knockdown background, treatment with this compound should not produce the same effect as in wild-type cells.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to PI4KIIα in intact cells.[9][10][11][12][13] A shift in the thermal stability of PI4KIIα upon this compound treatment indicates target engagement.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of kinases. Use this data to evaluate potential off-target interactions in your experiments.
| Kinase Target | IC50 (µM) | On-Target/Off-Target |
| PI4KIIα | 0.47 | On-Target |
| PI4KIIβ | >100 | Off-Target |
| PI4KIIIα | >100 | Off-Target |
| PI4KIIIβ | >100 | Off-Target |
| PI3Kα | >100 | Off-Target |
| PI3Kβ | >100 | Off-Target |
| PI3Kγ | >100 | Off-Target |
| PI3Kδ | >100 | Off-Target |
| AKT1 | >100 | Off-Target |
| AKT2 | >100 | Off-Target |
| AKT3 | >100 | Off-Target |
Data sourced from Li et al., Cancer Research, 2017.[9][14]
Experimental Protocols
Protocol 1: Western Blot for Phospho-AKT (Ser473) Inhibition
Objective: To determine if this compound is inhibiting the PI4KIIα downstream signaling pathway by assessing the phosphorylation status of AKT.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24-72 hours).[6]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.
-
Protocol 2: Cell Viability Assay (CCK-8 or MTT)
Objective: To assess the cytotoxic or anti-proliferative effects of this compound and determine an IC50 value in your cell line.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Assay Procedure (CCK-8 Example):
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound with PI4KIIα in a cellular context.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound at a desired concentration (e.g., 1 µM) or a vehicle control.[14]
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble PI4KIIα remaining at each temperature by Western blotting.
-
-
Data Analysis:
Mandatory Visualizations
Caption: this compound inhibits PI4KIIα, impacting the PI3K/AKT signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Experimental workflow for investigating this compound effects.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. news-medical.net [news-medical.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. apexbt.com [apexbt.com]
- 18. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing PI-273 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PI-273, a selective PI4KIIα inhibitor, in cell viability assays. Here you will find troubleshooting guides and frequently asked questions to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small-molecule inhibitor of Phosphatidylinositol 4-kinase type IIα (PI4KIIα).[1] It functions as a reversible and substrate-competitive inhibitor, meaning it competes with the natural substrate, phosphatidylinositol (PI), for binding to the kinase.[2] This is distinct from many other kinase inhibitors that are ATP-competitive.[2][3] By inhibiting PI4KIIα, this compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in various cellular processes, including the regulation of the AKT signaling pathway.[2][4]
Q2: What is the typical concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound is cell-line dependent. The biochemical IC50 for this compound against PI4KIIα is approximately 0.47 µM.[1][2] However, in cellular assays, the concentration required to achieve a 50% reduction in cell viability (IC50) is typically in the low micromolar range. For example, the IC50 in MCF-7 breast cancer cells is approximately 3.5 µM.[3][4] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration range.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in cell culture medium immediately before use.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with many researchers aiming for ≤ 0.1%.[5][6] It is imperative to include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration) in all experiments to account for any effects of the solvent itself.
Q5: How can I confirm that this compound is inhibiting its target in my cells?
A5: To confirm on-target activity, you can assess the downstream effects of PI4KIIα inhibition. A common method is to measure the phosphorylation levels of AKT, a key protein in a signaling pathway regulated by PI4KIIα.[4] Treatment with this compound is expected to decrease the levels of phosphorylated AKT (p-AKT) in a dose-dependent manner.[4] This can be measured by Western blotting.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate serial dilutions or addition of reagents. 3. Edge effects: Evaporation from the outer wells of the plate. | 1. Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. 2. Use calibrated pipettes and prepare a master mix of the inhibitor in media to add to all relevant wells. 3. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| No significant effect on cell viability, even at high concentrations | 1. Cell line resistance: The cell line may not be sensitive to PI4KIIα inhibition. 2. Incorrect assay endpoint: The incubation time may be too short to observe a cytotoxic or cytostatic effect. 3. Compound instability: this compound may be degrading in the culture medium over the course of the experiment. | 1. Confirm PI4KIIα expression in your cell line. Consider testing a cell line known to be sensitive to this compound as a positive control. 2. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. 3. Prepare fresh dilutions of this compound for each experiment. While generally stable, prolonged incubation at 37°C could lead to some degradation. |
| High levels of cell death in the vehicle control (DMSO) | 1. DMSO concentration is too high: Exceeding the toxic threshold for the specific cell line. 2. Cell line is particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration is below 0.5%, and preferably ≤ 0.1%. [5][6] 2. Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your cell line. |
| Precipitate observed in the culture medium | 1. Poor solubility of this compound at the tested concentration. 2. Interaction with components in the serum or media. | 1. Visually inspect the media after adding this compound. If a precipitate is observed, consider lowering the concentration or using a different formulation if available. 2. Test the solubility of this compound in your specific cell culture medium, both with and without serum. |
| Discrepancy between expected and observed IC50 values | 1. Off-target effects: At higher concentrations, this compound may be inhibiting other kinases. 2. Assay interference: The compound may be directly interacting with the viability assay reagent (e.g., reducing MTT). | 1. Perform a dose-response curve over a wide range of concentrations. Use the lowest effective concentration that shows an on-target effect (e.g., p-AKT inhibition). 2. Run a control experiment with this compound in cell-free media with the viability assay reagent to check for any direct chemical reactions. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound from biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (µM) |
| PI4KIIα | 0.47 |
| PI4KIIβ | > 50 |
| PI4KIIIα | > 50 |
| PI4KIIIβ | > 50 |
| PI3Kα | > 50 |
| PI3Kβ | > 50 |
| PI3Kγ | > 50 |
| PI3Kδ | > 50 |
| AKT1 | > 50 |
| AKT2 | > 50 |
| AKT3 | > 50 |
Data sourced from Li et al., Cancer Research, 2017.[4]
Table 2: Cellular IC50 Values of this compound in Breast Cancer Cell Lines (72-hour treatment)
| Cell Line | Ras Status | IC50 (µM) |
| MCF-7 | Wild-type | 3.5 |
| T-47D | Wild-type | 3.1 |
| SK-BR-3 | Wild-type | 2.3 |
| BT-474 | Wild-type | 2.1 |
| MDA-MB-468 | Wild-type | 3.9 |
| MDA-MB-231 | Mutant | > 10 |
| Hs 578T | Mutant | > 10 |
Data sourced from Li et al., Cancer Research, 2017 and other publicly available data.[3][4]
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
Objective: To determine the number of cells per well that ensures they are in the logarithmic growth phase throughout the experiment and that the assay signal is within the linear range of detection.
Methodology:
-
Cell Seeding: Prepare a serial dilution of your cell suspension. Seed a range of cell densities (e.g., 1,000 to 20,000 cells/well) in a 96-well plate.
-
Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At each time point, perform your chosen cell viability assay (e.g., MTT or CCK-8) according to the manufacturer's instructions.
-
Data Analysis: Plot the absorbance (or fluorescence/luminescence) values against the number of cells seeded. Select a seeding density that falls within the linear portion of the curve at the end of the planned experiment duration.
Protocol 2: Dose-Response Curve for this compound using MTT Assay
Objective: To determine the IC50 value of this compound for a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 0.1 µM to 50 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7][8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[9]
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only well) from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: PI-273 In Vivo Applications
Welcome to the technical support center for PI-273. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, specific, and reversible small-molecule inhibitor of Phosphatidylinositol 4-Kinase Type II Alpha (PI4KIIα) with an IC50 of 0.47 μM.[1][2] Unlike many kinase inhibitors that are ATP-competitive, this compound is a substrate-competitive inhibitor with respect to phosphatidylinositol (PI).[3] Its inhibitory action on PI4KIIα leads to the downstream suppression of the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[4][5]
Q2: What is the recommended formulation for in vivo delivery of this compound?
A2: A commonly used formulation for in vivo studies is a solution of 0.9% saline containing 10% DMSO and 0.9% Tween-80. This vehicle has been used for intravenous, intragastric, and intraperitoneal administration in preclinical models.[3]
Q3: What are the known pharmacokinetic properties of this compound?
A3: In studies conducted in rats, this compound has a short half-life of approximately 0.411 hours when administered intravenously and 1.321 hours when given intragastrically. It exhibits low absolute bioavailability, estimated at 5.1%.[1] These properties are important considerations for designing dosing schedules.
Q4: Is this compound effective in in vivo tumor models?
A4: Yes, this compound has demonstrated anti-tumor efficacy in vivo. For instance, in a mouse xenograft model using MCF-7 breast cancer cells, intraperitoneal administration of this compound at 25 mg/kg/day significantly suppressed tumor volume and weight.[1]
Q5: What are the storage and stability recommendations for this compound?
A5: this compound stock solutions are typically prepared in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[1]
Troubleshooting Guide: In Vivo Delivery and Formulation
Problem 1: The this compound formulation appears cloudy or shows precipitation upon preparation.
-
Possible Cause: The solubility of this compound in the aqueous component of the formulation is limited. This is a common issue with hydrophobic compounds like many kinase inhibitors.
-
Troubleshooting Steps:
-
Ensure Proper Mixing Order: When preparing the formulation, first dissolve the this compound completely in DMSO to create a stock solution. Then, add the Tween-80 to the DMSO stock and mix thoroughly before slowly adding the saline solution with continuous vortexing. This gradual change in solvent polarity can help prevent the compound from "crashing out."
-
Gentle Warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the thermal stability of this compound.
-
Sonication: Brief sonication can also help to dissolve the compound and create a more uniform suspension.
-
Fresh DMSO: Ensure that the DMSO used is anhydrous (fresh), as moisture-absorbing DMSO can reduce the solubility of the compound.
-
Problem 2: I am observing signs of toxicity in my animal models (e.g., lethargy, irritation at the injection site).
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Possible Cause: The vehicle, particularly DMSO, can cause toxicity at higher concentrations.[6][7] Intraperitoneal injections of solutions containing DMSO can sometimes cause pain or distress to the animals.
-
Troubleshooting Steps:
-
Reduce DMSO Concentration: If possible, try to reduce the final concentration of DMSO in the formulation to less than 5% for intraperitoneal injections. This may require optimizing the formulation with other co-solvents.
-
Alternative Vehicles: Consider alternative formulation strategies if toxicity persists. These can include:
-
Cyclodextrins: Beta-cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[8][9][10]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as those made from PLGA, can improve its solubility, stability, and pharmacokinetic profile.[2][11]
-
-
Monitor Injection Volume: Ensure that the injection volume is appropriate for the size of the animal to minimize local irritation.
-
Problem 3: Inconsistent or lower-than-expected efficacy in vivo.
-
Possible Cause: This could be due to poor bioavailability, rapid clearance of the compound, or issues with the formulation's stability.
-
Troubleshooting Steps:
-
Optimize Dosing Schedule: Given the short half-life of this compound, more frequent dosing or continuous infusion might be necessary to maintain therapeutic concentrations.
-
Confirm Formulation Integrity: Prepare the formulation fresh before each administration to ensure its stability. If precipitation is observed, the actual administered dose will be lower than intended.
-
Consider Alternative Delivery Routes: Subcutaneous injection of an oil-based formulation could potentially provide a sustained release profile.
-
Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study in your model to determine the actual exposure levels of this compound with your chosen formulation and dosing regimen.
-
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| IC50 (PI4KIIα) | 0.47 µM | - | Biochemical Assay | [1][2] |
| IC50 (MCF-7 cells) | 3.5 µM | Human | In Vitro | [4] |
| IC50 (T-47D cells) | 3.1 µM | Human | In Vitro | - |
| IC50 (SK-BR-3 cells) | 2.3 µM | Human | In Vitro | - |
| Half-life (t½) | 0.411 hours | Rat | Intravenous | [1] |
| Half-life (t½) | 1.321 hours | Rat | Intragastric | [1] |
| Bioavailability | 5.1% | Rat | Intragastric | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (10% DMSO, 0.9% Tween-80 in Saline)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline solution
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
In a sterile conical tube, dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
-
Add Surfactant:
-
To the this compound/DMSO stock solution, add Tween-80 to a final concentration of 9% (v/v) of the organic phase. For example, to 1 mL of DMSO stock, add 90 µL of Tween-80.
-
Vortex thoroughly to ensure the Tween-80 is fully dispersed.
-
-
Final Dilution:
-
Slowly add the sterile 0.9% saline solution to the DMSO/Tween-80 mixture while continuously and vigorously vortexing. Add the saline dropwise to prevent precipitation.
-
Continue adding saline until the desired final volume is reached, resulting in a final concentration of 10% DMSO and 0.9% Tween-80.
-
-
Final Inspection:
-
Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear. If precipitation occurs, refer to the troubleshooting guide.
-
Use the formulation immediately after preparation.
-
Protocol 2: In Vivo Xenograft Study in Mice
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
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Immunocompromised mice (e.g., BALB/c nude mice)
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Matrigel (or other appropriate extracellular matrix)
-
This compound formulation (prepared as in Protocol 1)
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Vehicle control (10% DMSO, 0.9% Tween-80 in saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
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Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., 25 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) at the determined frequency (e.g., daily).
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
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Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the animals for any adverse effects.
-
-
Study Endpoint:
-
Continue the treatment for the planned duration (e.g., 15 days).
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
Visualizations
Caption: Troubleshooting workflow for this compound in vivo formulation and delivery.
Caption: Simplified signaling network of PI4KIIα and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual inhibition of EGFR at protein and activity level via combinatorial blocking of PI4KIIα as anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphatidylinositol 4,5-bisphosphate drives the formation of EGFR and EphA2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
PI-273 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing PI-273, a specific inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα). Below you will find troubleshooting advice and answers to frequently asked questions to help identify and resolve potential artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is the first reported small-molecule inhibitor of human PI4KIIα. It acts as a reversible and substrate-competitive inhibitor with respect to phosphatidylinositol (PI).[1] Unlike many kinase inhibitors that target the ATP-binding site, this compound's competitive action is specific to the PI substrate.[1] Its inhibitory effect on PI4KIIα leads to a reduction in phosphatidylinositol 4-phosphate (PI4P) levels, which in turn can suppress downstream signaling pathways such as the AKT pathway.[1][2] In cancer cells, this can result in cell cycle arrest at the G2-M phase, induction of apoptosis, and a decrease in cell proliferation.[1][3]
Q2: What is the recommended solvent for this compound and what are its storage conditions?
A2: For in vitro experiments, this compound can be dissolved in DMSO, with a solubility of 6 mg/mL (15.71 mM).[4] It is important to use fresh, moisture-absorbing DMSO to ensure maximum solubility.[4] For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to one year.[4]
Q3: What is the selectivity profile of this compound against other kinases?
A3: this compound has been shown to be highly selective for PI4KIIα. In a kinase panel, the IC50 value for PI4KIIα was 0.47 μM.[2] The inhibitory effects on other related kinases, including PI4KIIβ, PI4KIIIα, PI4KIIIβ, PI3K subtypes (α, β, γ, δ), and AKT subtypes (1, 2, 3), were significantly lower, demonstrating the specificity of this compound.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent or lower than expected inhibition of cell proliferation. | 1. Suboptimal cell density: The number of cells at the start of the experiment can influence the apparent efficacy of the inhibitor. 2. Serum interference: Components in the fetal bovine serum (FBS) may bind to the compound, reducing its effective concentration. 3. Cell line resistance: The specific genetic background of the cell line may confer resistance to PI4KIIα inhibition. | 1. Optimize cell seeding density: Perform a titration experiment to determine the optimal cell number for your assay. 2. Reduce serum concentration: If possible, lower the serum concentration in your culture medium during the treatment period. 3. Use sensitive cell lines: The inhibitory effects of this compound have been demonstrated in breast cancer cell lines such as MCF-7, T-47D, and SK-BR-3.[3] Consider using these as positive controls. |
| Precipitation of this compound in culture medium. | 1. Poor solubility in aqueous solutions: this compound is insoluble in water and ethanol.[4] Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause it to precipitate. 2. Exceeding solubility limit: The final concentration of this compound in the medium may be too high. | 1. Serial dilution: Prepare intermediate dilutions of your DMSO stock in culture medium before adding to the final culture volume. Vortex gently between dilutions. 2. Check final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced artifacts. |
| No significant change in AKT phosphorylation after this compound treatment. | 1. Insufficient treatment time or concentration: The effect of this compound on the AKT pathway is dose- and time-dependent.[3] 2. Basal AKT activity is low: If the basal level of AKT phosphorylation in your cell line is low, it may be difficult to detect a decrease. 3. PI4KIIα-independent AKT activation: In some cell lines, the AKT pathway may be constitutively activated by mechanisms independent of PI4KIIα. | 1. Optimize treatment conditions: Perform a time-course and dose-response experiment. Effects on AKT signaling have been observed after treatment with 0.5-2 μM this compound for 3 days.[3] 2. Stimulate the pathway: Consider stimulating the cells with a growth factor like EGF (e.g., 100 ng/mL for 10 minutes) to increase basal AKT phosphorylation before assessing the inhibitory effect of this compound.[2][5] 3. Use PI4KIIα knockout cells: To confirm the on-target effect, compare the results in wild-type cells with those in PI4KIIα knockout cells. This compound should have a reduced effect in knockout cells.[2] |
| High background in apoptosis assays. | 1. Solvent toxicity: High concentrations of DMSO can be toxic to cells and induce apoptosis. 2. Cell handling stress: Excessive manipulation of cells during the experiment can lead to apoptosis. | 1. Include a vehicle control: Always include a control group treated with the same final concentration of DMSO as your experimental groups. 2. Gentle cell handling: Minimize centrifugation steps and handle cells gently to maintain their viability. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (μM) |
| PI4KIIα | 0.47 |
| PI4KIIβ | >50 |
| PI4KIIIα | >50 |
| PI4KIIIβ | >50 |
| PI3Kα | >50 |
| PI3Kβ | >50 |
| PI3Kγ | >50 |
| PI3Kδ | >50 |
| AKT1 | >50 |
| AKT2 | >50 |
| AKT3 | >50 |
Data sourced from reference[2]
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Administration Route | Half-life (hours) | Absolute Bioavailability (%) |
| Intravenous (0.5 mg/kg) | 0.411 | N/A |
| Intragastric (1.5 mg/kg) | 1.321 | 5.1 |
Data sourced from reference[3]
Experimental Protocols
1. Kinase Activity Assay (General Protocol)
This protocol is a generalized representation based on typical kinase assays.
-
Prepare kinase reaction buffer: A typical buffer may contain Tris-HCl, MgCl2, DTT, and ATP.
-
Prepare substrate: The substrate for PI4KIIα is phosphatidylinositol (PI). This is often presented in lipid vesicles.
-
Incubate inhibitor and enzyme: Add varying concentrations of this compound to wells containing purified PI4KIIα enzyme and incubate for a short period at room temperature.
-
Initiate reaction: Add the PI substrate and radiolabeled ATP (e.g., [γ-33P]ATP) to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).
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Terminate reaction: Stop the reaction by adding a solution like 4M HCl.
-
Quantify product: Extract the lipids and quantify the amount of radiolabeled PI4P formed using a scintillation counter.
-
Data analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. Western Blot for AKT Phosphorylation
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Cell treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or DMSO vehicle for the specified duration (e.g., 3 days).[2][5]
-
Growth factor stimulation (optional): Prior to lysis, you may starve the cells (e.g., in serum-free medium for 4-6 hours) and then stimulate with a growth factor like EGF (e.g., 100 ng/mL for 10 minutes) to induce a robust AKT phosphorylation signal.[2][5]
-
Cell lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against phospho-AKT (e.g., Ser473) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total AKT.
Visualizations
Caption: this compound inhibits PI4KIIα, leading to reduced AKT signaling.
Caption: A general workflow for studying the effects of this compound.
References
- 1. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: PI-273 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PI-273 in animal models. The information is based on preclinical studies and aims to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the reported toxicity of this compound in animal models?
A1: Based on published preclinical studies, this compound has been shown to be effective in inhibiting tumor growth in breast cancer xenograft models without observable toxicity at the tested therapeutic doses.[1][2][3][4][5] Specifically, in a study using BALB/c nude mice with MCF-7 xenografts, daily intraperitoneal injections of 25 mg/kg this compound for 15 days did not result in lethargy, weight loss, or any other physical signs of sickness.[4] Histopathological examination of various tissues, including the liver, intestine, lung, kidney, spleen, and stomach, revealed no macroscopic or microscopic damage.[4]
Q2: Is this compound a PI3K inhibitor? What are the implications for its toxicity profile?
A2: No, this compound is not a PI3K (phosphatidylinositol 3-kinase) inhibitor. It is the first identified substrate-competitive, specific small-molecule inhibitor of PI4KIIα (phosphatidylinositol 4-kinase type II alpha).[1][2][5][6] While both PI3Ks and PI4Ks are part of the larger family of phosphatidylinositol kinases, their distinct roles and downstream signaling pathways mean their inhibitors can have different side-effect profiles. Many toxicities associated with PI3K inhibitors, such as hyperglycemia and certain immune-related effects, are linked to the specific isoforms of PI3K they inhibit.[7][8][9][10][11] The high selectivity of this compound for PI4KIIα and its unique substrate-competitive mechanism may contribute to its favorable safety profile observed in preclinical studies.[1][5]
Q3: What is the mechanism of action of this compound?
A3: this compound functions as a reversible and competitive inhibitor with respect to the phosphatidylinositol (PI) substrate of PI4KIIα.[2][5] This is in contrast to many other kinase inhibitors that are ATP-competitive. By binding directly to PI4KIIα, this compound prevents the phosphorylation of PI to generate PI4P (phosphatidylinositol 4-phosphate).[1][2] This disruption of PI4P production has been shown to suppress the downstream AKT signaling pathway, leading to cell cycle arrest at the G2-M phase and induction of apoptosis in cancer cells.[4][5][12]
Troubleshooting Guide: Managing Unexpected Adverse Events
While published studies report no toxicity at specified doses, it is crucial to monitor for any unexpected adverse events in your specific animal model or experimental conditions.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Activity | Potential off-target effects at higher doses, altered formulation, or specific sensitivity of the animal model. | 1. Immediately record the severity and frequency of the symptoms. 2. Consider reducing the dosage or temporarily halting the treatment to see if the symptoms resolve. 3. Re-verify the formulation and concentration of this compound. 4. If symptoms persist, consider humane endpoints and consult with a veterinarian. |
| Local Irritation at Injection Site (for IP administration) | The vehicle or the compound itself may be causing irritation. | 1. Ensure the vehicle (e.g., 5% DMSO in saline) is well-tolerated.[4] 2. Vary the injection site with each administration. 3. Observe for signs of inflammation or necrosis. 4. Consider alternative routes of administration if irritation is severe. |
| No Tumor Inhibition | Suboptimal dosing, poor bioavailability, or resistance of the tumor model. | 1. Verify the dose and administration schedule against published effective protocols.[4] 2. Assess the pharmacokinetics of this compound in your model if possible. The reported oral bioavailability is low (5.1%).[2][12] 3. Confirm that the target, PI4KIIα, is expressed and relevant in your tumor model. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy and Dosing in a Xenograft Model
| Animal Model | Cell Line | This compound Dose & Administration | Treatment Duration | Outcome | Toxicity Reported |
| BALB/c nude mice | MCF-7 | 25 mg/kg/day, intraperitoneal injection | 15 days | Profoundly suppressed tumor volume and weight | None observed (no weight loss, lethargy, or tissue damage)[4] |
| BALB/c nude mice | MCF-7 | 50 mg/kg/2 days, intraperitoneal injection | Not specified | Inhibited tumor growth (less efficient than 25 mg/kg/day) | Not specified |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Animal Model | Administration Route | Dose | Half-Life (t½) | Absolute Bioavailability |
| Sprague-Dawley (SD) rats | Intravenous | 0.5 mg/kg | 0.411 hours | N/A |
| Sprague-Dawley (SD) rats | Intragastric | 1.5 mg/kg | 1.321 hours | 5.1% |
Data sourced from[1][2][4][12]
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy and Toxicity Assessment
This protocol is based on the methodology described for testing this compound in an MCF-7 xenograft model.[4]
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Animal Model: Female BALB/c nude mice, 8 weeks old.
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Cell Implantation: Engraft 5 x 10^6 MCF-7 cells into the right flank region of each mouse.
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Randomization: Four days post-injection, when tumors are palpable, randomize mice into control and treatment groups.
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Drug Formulation:
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Prepare a stock solution of this compound in DMSO.
-
For injection, dilute the stock solution in a vehicle of 0.9% saline containing 10% DMSO and 0.9% Tween-80.
-
-
Administration:
-
Treatment Group: Administer this compound via intraperitoneal injection at a dose of 25 mg/kg daily.
-
Control Group: Administer an equivalent volume of the vehicle solution daily.
-
-
Monitoring:
-
Measure tumor volume every other day using calipers (Volume = (length × width²)/2).
-
Record mouse body weight daily as an indicator of general health and toxicity.
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Observe mice daily for any signs of distress, lethargy, or changes in behavior.
-
-
Endpoint and Analysis:
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After 15 injections, sacrifice the mice 24 hours after the final dose.
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Excise tumors and measure their final weight.
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Collect major organs (liver, intestine, lung, kidney, spleen, stomach) for histopathological analysis (e.g., Hematoxylin and Eosin staining) to assess for any tissue damage.
-
Visualizations
Caption: this compound inhibits PI4KIIα, blocking PI4P production and downstream AKT signaling.
Caption: Workflow for assessing this compound efficacy and safety in xenograft models.
Caption: Decision-making workflow for managing unexpected toxicity in animal studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. medchemexpress.com [medchemexpress.com]
Navigating PI-273 Experiments: A Guide to Consistent Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guidance for experiments involving PI-273, a selective inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα). By addressing common issues and providing detailed protocols, this guide aims to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is the first identified reversible and specific inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα), with an IC50 of 0.47 µM.[1][2][3][4] It functions as a substrate-competitive inhibitor, meaning it competes with the phosphatidylinositol (PI) substrate, not with ATP.[3][5] This specific mode of action distinguishes it from many other kinase inhibitors. This compound has been demonstrated to suppress the AKT signaling pathway, block the cell cycle at the G2-M phase, and induce apoptosis in certain cancer cell lines.[1][5]
Q2: How should this compound be stored and handled to ensure stability?
Proper storage and handling are critical for maintaining the activity of this compound.
-
Solid Form: When stored as a solid, tightly sealed at -20°C, this compound is stable for up to three years.[2]
-
Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2]
Q3: We are observing inconsistent IC50 values in our cell proliferation assays. What could be the cause?
Inconsistent IC50 values can arise from several factors. Here are some key areas to investigate:
-
Cell Line Variability: The sensitivity of cancer cell lines to this compound can vary. For instance, breast cancer cell lines with wild-type Ras (e.g., MCF-7, T-47D, SK-BR-3) have shown sensitivity, while Ras-mutant lines have demonstrated higher resistance.[3] It is crucial to confirm the genetic background of your cell lines.
-
Compound Stability and Handling: As mentioned in Q2, improper storage or multiple freeze-thaw cycles of this compound stock solutions can lead to degradation and reduced potency.[1][2]
-
Assay Duration and Seeding Density: The length of the assay and the initial number of cells seeded can significantly impact the final readout. Ensure these parameters are consistent across experiments. This compound has been shown to inhibit proliferation in a time-dependent manner.[1]
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is at a level that does not affect cell viability.[2]
Troubleshooting Inconsistent Experimental Results
Issue 1: Variable Inhibition of AKT Signaling
You are performing western blots to assess the phosphorylation of AKT after this compound treatment and see inconsistent levels of p-AKT suppression.
-
Potential Cause 1: Suboptimal Treatment Conditions. The inhibitory effect of this compound on the AKT signaling pathway is dose- and time-dependent.[1]
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. For example, in MCF-7 cells, treatment with 0.5-2 µM of this compound for 3 days has been shown to suppress the AKT pathway.[1][6]
-
-
Potential Cause 2: Cell Line Specific Effects. The regulation of the AKT pathway can differ between cell lines.
-
Logical Workflow for Troubleshooting AKT Signaling Inhibition
Troubleshooting workflow for variable AKT signaling results.
Issue 2: Discrepancies in Cell Cycle Arrest Data
You are observing inconsistent percentages of cells arrested in the G2-M phase after this compound treatment.
-
Potential Cause: Asynchronized Cell Population. If the cell population is not synchronized at the start of the experiment, the effects of a cell cycle-blocking agent can be less pronounced and more variable.
-
Recommendation: Consider synchronizing your cells before treatment with this compound. Methods like serum starvation or treatment with specific cell cycle inhibitors (e.g., nocodazole (B1683961) for G2/M arrest) can be employed.
-
-
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding: Plate cells at a density that will not lead to confluency by the end of the experiment.
-
(Optional) Synchronization: Synchronize cells using an appropriate method for your cell line.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 48 hours).[1]
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PI4KIIα) | 0.47 µM | Biochemical Assay | [1][2][3] |
| IC50 (Cell Proliferation) | |||
| MCF-7 | 3.5 µM | In Vitro | [3] |
| T-47D | 3.1 µM | In Vitro | [3] |
| SK-BR-3 | 2.3 µM | In Vitro | [3] |
| BT-474 | 2.1 µM | In Vitro | [3] |
| MDA-MB-468 | 3.9 µM | In Vitro | [3] |
| Pharmacokinetics (Rats) | |||
| Half-life (IV, 0.5 mg/kg) | 0.411 hours | In Vivo | [1][3] |
| Half-life (IG, 1.5 mg/kg) | 1.321 hours | In Vivo | [1][3] |
| Absolute Bioavailability | 5.1% | In Vivo | [1][3] |
Signaling Pathway Diagram
The primary mechanism of this compound involves the direct inhibition of PI4KIIα, which in turn affects downstream signaling pathways, notably the AKT pathway.
Mechanism of action of this compound on the AKT signaling pathway.
References
Validation & Comparative
A Comparative Analysis of PI-273 and ATP-Competitive Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, targeting the highly conserved ATP-binding site has been the predominant strategy. However, the emergence of substrate-competitive inhibitors offers a promising alternative with the potential for enhanced selectivity and novel mechanisms of action. This guide provides a comparative analysis of PI-273, a first-in-class substrate-competitive inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα), and a representative ATP-competitive inhibitor, AZD5363 (Capivasertib), which targets the downstream kinase Akt.
Executive Summary
This compound represents a paradigm shift in kinase inhibition by targeting the substrate-binding site of PI4KIIα, leading to high selectivity and distinct cellular effects. In contrast, ATP-competitive inhibitors like AZD5363 target the highly conserved ATP pocket of kinases, which can sometimes lead to off-target effects. This guide presents a side-by-side comparison of their biochemical potency, cellular activity, and the experimental protocols used for their characterization.
Data Presentation
Table 1: Biochemical Potency and Selectivity of this compound vs. AZD5363
| Inhibitor | Type | Primary Target(s) | IC50 (nM) | Off-Target Kinases (IC50, nM) | Reference |
| This compound | Substrate-Competitive | PI4KIIα | 470 | PI4KIIβ (>10,000), PI4KIIIα (>10,000), PI4KIIIβ (>10,000), PI3Kα (>10,000), PI3Kβ (4,700), PI3Kδ (>10,000), PI3Kγ (>10,000), AKT1 (>10,000), AKT2 (>10,000), AKT3 (>10,000) | [1][2] |
| AZD5363 (Capivasertib) | ATP-Competitive | AKT1, AKT2, AKT3 | 3, 7, 7 | P70S6K (6), PKA (7), ROCK2 (60), ROCK1 (470) | [3] |
Table 2: Cellular Activity of this compound and AZD5363 in MCF-7 Breast Cancer Cells
| Inhibitor | Cellular Assay | Endpoint | IC50 / EC50 (µM) | Treatment Conditions | Reference |
| This compound | Cell Proliferation | Inhibition of cell growth | ~3.5 | 72 hours | [1] |
| Akt Phosphorylation (Ser473) | Reduction of pAkt | Dose-dependent reduction | 3 days | [1] | |
| AZD5363 (Capivasertib) | Cell Proliferation | Inhibition of cell growth | ~0.4 (in BT474c cells) | Not specified | [3] |
| Akt Substrate Phosphorylation (GSK3β) | Inhibition of pGSK3β | ~0.3 - 0.8 | 2 hours | [4] |
Signaling Pathways
The following diagrams illustrate the points of intervention for this compound and ATP-competitive Akt inhibitors within their respective signaling pathways.
Experimental Protocols
In Vitro Kinase Assay (Luminescence-Based)
This protocol is a generalized method for determining the in vitro potency (IC50) of kinase inhibitors.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% Anzergent 3-14 (for PI4K assays) or 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT (for PI3K/Akt assays).[1]
-
Enzyme and Substrate: Prepare stock solutions of the purified kinase (e.g., PI4KIIα or Akt) and its respective substrate (e.g., phosphatidylinositol for PI4KIIα, GSK-3 fusion protein for Akt) in kinase buffer.[1][5]
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Inhibitor Dilutions: Prepare a serial dilution of the test compound (this compound or AZD5363) in DMSO, followed by a further dilution in kinase buffer.
2. Assay Procedure:
-
Add the inhibitor dilutions to the wells of a white, opaque 96- or 384-well plate. Include a vehicle control (DMSO).
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.
-
Measure the luminescent signal using a plate reader.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of inhibitors on the viability and proliferation of cancer cells.
1. Cell Culture:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.
2. Assay Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor (this compound or AZD5363) or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated cells.
-
Plot the percentage of viability against the log concentration of the inhibitor to determine the IC50 value.
Western Blot Analysis of Akt Phosphorylation
This protocol assesses the inhibitory effect of the compounds on the phosphorylation of Akt in cells.
1. Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound, AZD5363, or DMSO for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Conclusion
The comparison between this compound and ATP-competitive inhibitors like AZD5363 highlights the diversification of strategies in kinase drug discovery. This compound's unique substrate-competitive mechanism offers high selectivity for PI4KIIα, potentially leading to a more favorable safety profile. In contrast, ATP-competitive inhibitors, while potent, may require careful characterization to manage off-target effects. The experimental protocols provided herein offer a framework for the preclinical evaluation and comparison of these distinct classes of kinase inhibitors, enabling researchers to make informed decisions in the pursuit of novel cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
On-Target Efficacy of PI-273: A Comparative Guide to a Selective PI4KIIα Inhibitor
For researchers and drug development professionals investigating the role of Phosphatidylinositol 4-Kinase Type II Alpha (PI4KIIα) in cellular processes and as a therapeutic target, the selection of a potent and specific inhibitor is critical. This guide provides an objective comparison of PI-273, a first-in-class, substrate-competitive PI4KIIα inhibitor, with other potential alternatives, supported by experimental data to confirm its on-target effects.
Comparative Analysis of PI4KIIα Inhibitors
This compound stands out due to its unique mechanism of action and high selectivity for PI4KIIα. Unlike many kinase inhibitors that are ATP-competitive, this compound is a reversible and competitive inhibitor with respect to the phosphatidylinositol (PI) substrate.[1][2][3] This characteristic contributes to its specificity. The following tables summarize the quantitative data for this compound and provide a comparison with other compounds.
| Compound | Target | IC50 (µM) | Mechanism of Action | Reference |
| This compound | PI4KIIα | 0.47 | PI-substrate competitive | [1][2][4] |
| PI-69 | PI4KIIα | No effect | N/A | [1][5] |
| PI-107 | PI4KIIα | No effect | N/A | [2] |
| PI-114 | PI4KIIα | No effect | N/A | [2] |
| NC02 | PI4KIIα | Potent in vitro | Not specified | [6][7] |
| NC03 | PI4KIIα | Potent in vitro | Not specified | [6][7] |
Table 1: Biochemical Potency and Mechanism of PI4KIIα Inhibitors.
| Compound | Cell Line | Effect | Concentration | Reference |
| This compound | MCF-7 | ~80% reduction in cell viability | 10 µM | [1] |
| MCF-7 (PI4KIIα knockout) | ~25% reduction in cell viability | 10 µM | [1] | |
| MCF-7 | Reduction of PI4P levels | 1 µM | [2][3] | |
| MCF-7 | Inhibition of AKT signaling | 0.5-2 µM | [1][4] | |
| T-47D, SK-BR-3 | G2-M cell cycle block and apoptosis | 2 µM | [4] | |
| NC02 | Intact Cells | No inhibition of PI4P production | Not specified | [6] |
| NC03 | Intact Cells | 40-50% decrease in PI4P production | Not specified | [6] |
Table 2: Cellular Effects of PI4KIIα Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to confirm the on-target effects of this compound.
In Vitro Kinase Activity Assay
This assay quantifies the enzymatic activity of PI4KIIα and the inhibitory effect of compounds like this compound. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8]
-
Enzyme and Substrate Preparation : Purified recombinant PI4KIIα is used. The substrates, phosphatidylinositol (PI) and ATP, are prepared in a kinase buffer.
-
Inhibitor Addition : Serial dilutions of the test compound (e.g., this compound) are added to the wells of a microplate.
-
Reaction Initiation : The kinase reaction is initiated by adding PI4KIIα to the wells containing the substrate and inhibitor. The reaction is incubated at room temperature.
-
ADP Detection : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used to produce a luminescent signal via luciferase.
-
Data Analysis : The luminescence is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.[1]
-
Cell Treatment : Intact cells (e.g., MCF-7) are treated with the test compound (this compound) or a vehicle control (DMSO).
-
Heating : The treated cells are heated at various temperatures to induce protein denaturation.
-
Cell Lysis and Centrifugation : The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Analysis : The amount of soluble PI4KIIα in the supernatant is quantified by Western blotting.
-
Data Interpretation : A ligand-bound protein is typically more thermally stable. Therefore, a higher amount of soluble PI4KIIα will be detected at elevated temperatures in the presence of a binding compound like this compound compared to the control.[1]
Analysis of Cellular PI4P Levels and Downstream Signaling
This experiment confirms the on-target effect of the inhibitor in a cellular environment by measuring the product of PI4KIIα activity and its impact on downstream signaling pathways.
-
Cell Culture and Treatment : Cells (e.g., wild-type and PI4KIIα knockout MCF-7 cells) are cultured and then treated with different concentrations of this compound for a specified time.[1][2]
-
Lipid Extraction and PI4P Quantification : Cellular lipids are extracted, and the levels of phosphatidylinositol 4-phosphate (PI4P) and other phosphoinositides are measured, often using lipid-binding domains in an ELISA-based assay or by mass spectrometry.[1][2]
-
Western Blot Analysis of Downstream Signaling : To assess the impact on signaling pathways, cell lysates are analyzed by Western blotting for the phosphorylation status of key proteins. For PI4KIIα, a key downstream pathway is AKT signaling; therefore, levels of phosphorylated AKT (p-AKT) and total AKT are measured.[1][4]
-
Comparative Analysis : The effects of the inhibitor on PI4P levels and p-AKT in wild-type cells are compared to its effects in PI4KIIα knockout cells. A significantly reduced effect in the knockout cells confirms that the inhibitor's action is dependent on the presence of PI4KIIα.[1][2]
Visualizing Pathways and Workflows
Diagrams illustrating the signaling pathway, experimental workflow, and logical relationships provide a clear understanding of the scientific context.
Caption: PI4KIIα signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming the on-target effects of this compound.
Caption: Logical diagram illustrating the specificity of this compound for PI4KIIα.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
Validating PI-273's Efficacy in Modulating PI4P Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PI-273's performance in inhibiting Phosphatidylinositol 4-phosphate (PI4P) production against other alternatives, supported by experimental data. We delve into the experimental protocols for key validation assays and present quantitative data in structured tables for ease of comparison.
Introduction to this compound and its Target, PI4KIIα
This compound is a novel, potent, and specific small-molecule inhibitor of Phosphatidylinositol 4-kinase type IIα (PI4KIIα)[1][2][3]. PI4KIIα is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate PI4P, a crucial signaling lipid and a precursor for other important phosphoinositides like PI(4,5)P2[3][4][5]. PI4P plays a vital role in membrane trafficking, signal transduction, and the formation of viral replication organelles[4][5]. The dysregulation of PI4KIIα activity has been implicated in diseases such as cancer, making it an attractive therapeutic target[2][4].
This compound distinguishes itself from many other kinase inhibitors by its mechanism of action. It is a reversible and substrate-competitive inhibitor, meaning it competes with the PI substrate for binding to the kinase, rather than targeting the highly conserved ATP-binding pocket[2][3][6]. This specificity contributes to its reduced off-target effects.
Experimental Validation of this compound's Effect on PI4P Production
The validation of this compound as a specific inhibitor of PI4P production involves a series of in vitro and cellular assays.
In Vitro Kinase Activity and Specificity
The inhibitory activity of this compound against a panel of related lipid kinases was assessed to determine its specificity. The half-maximal inhibitory concentration (IC50) values demonstrate a high selectivity for PI4KIIα over other PI4K isoforms and PI3-kinases[1].
| Kinase Target | This compound IC50 (µM) |
| PI4KIIα | 0.47 |
| PI4KIIβ | > 50 |
| PI4KIIIα | 15.2 |
| PI4KIIIβ | 19.3 |
| PI3Kα | 21.6 |
| PI3Kβ | 4.9 |
| PI3Kγ | 14.8 |
| PI3Kδ | 22.1 |
| AKT1 | > 50 |
| AKT2 | > 50 |
| AKT3 | > 50 |
Table 1: In vitro kinase inhibitory activity of this compound. Data sourced from Li et al., 2017[1].
Cellular PI4P Production
To confirm that the in vitro activity translates to a cellular context, the effect of this compound on intracellular PI4P levels was measured in MCF-7 breast cancer cells. The results show a dose- and time-dependent reduction in PI4P levels upon treatment with this compound[1][2]. Importantly, this compound specifically reduced PI4P levels without significantly affecting other phosphoinositides, underscoring its specific inhibition of PI4KIIα in a cellular environment[1][3].
Comparison with Alternative PI4P Production Inhibitors
Several other small molecules have been identified that inhibit PI4P production by targeting various PI4K isoforms. These inhibitors differ in their isoform selectivity and mechanism of action.
| Inhibitor | Primary Target(s) | Mechanism of Action | Reported IC50 | Key Features |
| This compound | PI4KIIα | Substrate-competitive | 0.47 µM (for PI4KIIα)[1][7] | High selectivity for PI4KIIα; reversible inhibitor.[1][2] |
| PIK-93 | PI4KIIIβ, PI3Kα, PI3Kγ | ATP-competitive | 19 nM (for PI4KIIIβ)[8][9] | Potent inhibitor of PI4KIIIβ and some PI3K isoforms.[8] |
| GSK-A1 | PI4KIIIα (PI4KA) | Not specified | pIC50 = 8.3[8] | Selective inhibitor of PI4KIIIα.[5][8] |
| MMV390048 | Plasmodium PI4K | ATP-competitive | Kdapp=0.3 µM[8][9] | Antimalarial agent targeting the parasite's PI4K.[8] |
| Wortmannin | PI3Ks, PI4KIIIα, PI4KIIIβ | Irreversible, covalent | Micromolar range for PI4Ks[5] | Broad-spectrum, irreversible inhibitor of PI3Ks and type III PI4Ks.[5] |
| Phenylarsine oxide (PAO) | PI4KIIIα | Not specified | - | Preferentially inhibits PI4KIIIα over PI4KIIIβ.[10] |
Table 2: Comparison of this compound with other inhibitors of PI4P production.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for validating its effect.
Caption: PI4P signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound's effect on cellular PI4P levels.
Experimental Protocols
Detection and Quantification of Cellular PI4P
This protocol is based on the methodology described in the study by Li et al. (2017)[1].
-
Cell Culture and Treatment:
-
MCF-7 cells are seeded in appropriate culture dishes and allowed to adhere overnight.
-
The cells are then treated with either DMSO (vehicle control) or varying concentrations of this compound for specified time periods (e.g., 12, 24, 48 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
After treatment, the cells are washed with ice-cold PBS and harvested by scraping.
-
Total lipids are extracted from the cell pellets using a suitable solvent system, such as a mixture of chloroform, methanol, and hydrochloric acid. The phases are separated by centrifugation.
-
-
Quantification of PI4P:
-
The lipid extract is dried and then resuspended in a suitable buffer.
-
The amount of PI4P is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit specific for PI4P, following the manufacturer's instructions.
-
The results are typically normalized to the total phosphate (B84403) content or cell number.
-
-
Data Analysis:
-
The measured PI4P levels in this compound-treated cells are compared to the levels in DMSO-treated control cells.
-
The data is analyzed to determine the dose- and time-dependent effects of this compound on cellular PI4P production.
-
Conclusion
The experimental data strongly support the validation of this compound as a potent and specific inhibitor of PI4KIIα. Its ability to selectively decrease cellular PI4P levels, coupled with its distinct substrate-competitive mechanism, makes it a valuable tool for studying the roles of PI4KIIα and PI4P in cellular processes and a promising lead compound for the development of targeted therapies. The comparative data presented in this guide highlights its unique profile relative to other PI4K inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | PI(4,5)P2-dependent and -independent roles of PI4P in the control of hormone secretion by pituitary cells [frontiersin.org]
- 6. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PI4K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibitors of PI(4,5)P2 Synthesis Reveal Dynamic Regulation of IgE Receptor Signaling by Phosphoinositides in RBL Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Differential Anti-Proliferative Efficacy of PI-273 Across Cancer Cell Lines
A Comparative Analysis for Researchers and Drug Development Professionals
PI-273, a potent and specific small-molecule inhibitor of Phosphatidylinositol 4-Kinase Type II Alpha (PI4KIIα), has emerged as a promising agent in cancer research.[1][2][3][4] Its unique substrate-competitive mechanism of action sets it apart from many ATP-competitive kinase inhibitors.[1][4][5] This guide provides a comprehensive comparison of the anti-proliferative effects of this compound across various cancer cell lines, supported by experimental data and detailed protocols to aid in the evaluation of its therapeutic potential.
Mechanism of Action: Targeting the PI4KIIα-AKT Signaling Axis
This compound exerts its anti-cancer effects by directly binding to and inhibiting the kinase activity of PI4KIIα.[1][4] This inhibition leads to a reduction in the cellular levels of phosphatidylinositol 4-phosphate (PI4P), a crucial lipid messenger involved in various cellular processes, including signal transduction.[1][5] A key downstream consequence of PI4KIIα inhibition by this compound is the suppression of the AKT signaling pathway, which is a central regulator of cell proliferation, survival, and growth.[1][2] The targeted disruption of this pathway ultimately leads to cell cycle arrest at the G2-M phase and the induction of apoptosis in sensitive cancer cells.[1][2][5]
Caption: Mechanism of action of this compound.
Comparative Anti-Proliferative Activity of this compound
The sensitivity of cancer cell lines to this compound varies, with a notable correlation to their genetic background, particularly the mutation status of the Ras oncogene.
Quantitative Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) values from cell viability assays demonstrate the differential potency of this compound across a panel of breast cancer cell lines.
| Cell Line | Cancer Type | Ras Status | IC50 (µM) | Reference |
| BT-474 | Breast | Wild-Type | 2.1 | [1] |
| SK-BR-3 | Breast | Wild-Type | 2.3 | [1][6] |
| T-47D | Breast | Wild-Type | 3.1 | [1][6] |
| MCF-7 | Breast | Wild-Type | 3.5 | [1][6] |
| MDA-MB-468 | Breast | Wild-Type | 3.9 | [1][6] |
| Ras-mutant cell lines | Breast | Mutant | >10 | [1][6] |
Key Observation: Breast cancer cell lines with wild-type Ras are significantly more sensitive to the anti-proliferative effects of this compound compared to those harboring Ras mutations.[1][6]
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (WST-8 Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
Caption: Workflow for the WST-8 cell viability assay.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Compound Treatment: The following day, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours to allow the compound to exert its effects.
-
WST-8 Addition: WST-8 reagent is added to each well and the plates are incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The results are then used to calculate the IC50 values.
Western Blot Analysis for AKT Signaling
This technique is employed to assess the impact of this compound on the AKT signaling pathway.
-
Cell Lysis: Cells are treated with this compound for the desired time, then washed and lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total AKT, phosphorylated AKT (p-AKT), and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is utilized to determine the effect of this compound on cell cycle progression.
-
Cell Treatment and Harvesting: Cells are treated with this compound or a vehicle control for 48 hours, then harvested by trypsinization.
-
Fixation: The cells are washed and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.[7]
Conclusion
This compound demonstrates significant anti-proliferative effects in a range of breast cancer cell lines, with its efficacy being notably higher in Ras wild-type cells. The provided data and experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of PI4KIIα inhibition and for those in drug development seeking to further characterize the activity of this compound. The differential sensitivity observed across cell lines underscores the importance of patient stratification in the potential clinical application of this promising inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
Comparative Study of PI-273 in Ras-Mutant vs. Ras-Wild-Type Cells: A Comprehensive Guide
For Immediate Release
This guide provides a detailed comparative analysis of the small molecule inhibitor PI-273 in cancer cell lines with differing Ras mutational statuses. The data presented herein demonstrates the differential sensitivity to this compound and elucidates the underlying molecular mechanisms, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a specific and substrate-competitive inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα), exhibits potent anti-proliferative effects in a range of cancer cell lines. However, a significant disparity in efficacy is observed between cells harboring wild-type Ras (Ras-WT) and those with activating Ras mutations (Ras-mutant). Experimental data consistently shows that Ras-mutant cancer cells are markedly less sensitive to this compound treatment. This resistance is attributed to the activation of parallel signaling pathways, primarily the Ras/MEK/ERK cascade, which compensates for the this compound-mediated inhibition of the PI3K/AKT pathway. This guide summarizes the quantitative data, details the experimental methodologies, and provides visual representations of the pertinent signaling pathways.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Ras-Wild-Type vs. Ras-Mutant Breast Cancer Cell Lines
| Cell Line | Ras Status | IC50 (μmol/L) |
| MCF-7 | Wild-Type | 3.5 |
| T-47D | Wild-Type | 3.1 |
| SK-BR-3 | Wild-Type | 2.3 |
| BT-474 | Wild-Type | 2.1 |
| MDA-MB-468 | Wild-Type | 3.9 |
| MDA-MB-231 | KRas Mutant | > 10 |
| SUM229PE | KRas Mutant | > 10 |
| Hs 578T | HRas Mutant | > 10 |
| SUM159PT | HRas Mutant | > 10 |
Data compiled from a study by Li et al., which demonstrated that Ras-mutant breast cancer cell lines are less sensitive to this compound[1].
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (both Ras-wild-type and Ras-mutant) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay using reagents like resazurin.
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The results are normalized to the vehicle control, and the IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT and Ras/MEK/ERK signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound at various concentrations for a specified time. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Signaling Pathways and Mechanisms
This compound Mechanism of Action in Ras-Wild-Type Cells
In Ras-wild-type cancer cells, the PI3K/AKT pathway is often a key driver of cell survival and proliferation. This compound, by inhibiting PI4KIIα, disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a precursor for important signaling lipids. This leads to the downstream inhibition of the PI3K/AKT signaling cascade, resulting in decreased cell viability and induction of apoptosis.
References
Safety Operating Guide
Personal protective equipment for handling PI-273
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of PI-273, a potent and specific phosphatidylinositol 4-kinase (PI4KIIα) inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in both solid and solution forms. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling (in DMSO) | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed and clearly labeled. For long-term storage, refer to the supplier's recommendations, which are typically -20°C for the solid form and -80°C for stock solutions in DMSO.[1]
2. Preparation of Stock Solutions:
-
All manipulations involving the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use a calibrated analytical balance to weigh the desired amount of this compound.
-
Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to the desired concentration.[1] Gentle vortexing or sonication may be required to ensure complete dissolution.
-
Prepare aliquots of the stock solution in clearly labeled, tightly sealed vials to avoid repeated freeze-thaw cycles.
3. Use in Experiments:
-
Conduct all experiments involving this compound in a designated and clearly marked area of the laboratory.
-
When diluting the stock solution for cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Use dedicated laboratory equipment (pipettes, tubes, etc.) for handling this compound to prevent cross-contamination. If not feasible, thoroughly decontaminate all non-disposable equipment after use.
-
Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Solid Waste:
-
Collect all disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.
2. Liquid Waste:
-
Collect all unused this compound solutions and contaminated media in a labeled, leak-proof hazardous waste container.
-
Do not pour any this compound waste down the drain.
-
DMSO solutions containing this compound should be treated as hazardous organic solvent waste.
3. Decontamination:
-
Decontaminate all non-disposable glassware and equipment that has come into contact with this compound. A common procedure involves rinsing with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with detergent and water.
4. Waste Pickup:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Ensure all waste containers are properly labeled according to institutional and local regulations.
This compound Mechanism of Action and Experimental Workflow
This compound is a specific inhibitor of phosphatidylinositol 4-kinase type II alpha (PI4KIIα). Inhibition of PI4KIIα disrupts the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). This, in turn, can affect downstream signaling pathways, such as the AKT signaling pathway, which is crucial for cell survival, proliferation, and growth.[2][3][4]
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on cell proliferation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
